molecular formula C3H6 B1601853 Propene-2-13C CAS No. 37020-81-8

Propene-2-13C

Cat. No.: B1601853
CAS No.: 37020-81-8
M. Wt: 43.07 g/mol
InChI Key: QQONPFPTGQHPMA-LBPDFUHNSA-N
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Description

Propene-2-13C is a useful research compound. Its molecular formula is C3H6 and its molecular weight is 43.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(213C)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH]=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575911
Record name (2-~13~C)Prop-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37020-81-8
Record name (2-~13~C)Prop-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37020-81-8
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Foundational & Exploratory

Difference between Propene-2-13C and natural abundance propylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the physicochemical, spectroscopic, and functional differences between Propene-2-13C (specifically labeled at the central methine carbon) and natural abundance propylene . While chemically identical in most bulk processing contexts, the introduction of the Carbon-13 isotope at the C2 position creates a deterministic tracer essential for high-precision mechanistic elucidation in Ziegler-Natta polymerization , metabolic flux analysis (MFA) , and catalytic surface mapping .

This document serves researchers requiring a definitive protocol for synthesis, characterization, and application of this isotopologue.

Part 1: Physicochemical & Isotopic Characterization

The fundamental distinction lies in the nuclear properties of the central carbon atom. Natural propylene is a stochastic mixture, whereas this compound is a deterministic tool.

Comparative Data Matrix
FeatureNatural Abundance PropyleneThis compound
Formula


Molecular Weight 42.08 g/mol 43.08 g/mol

C Content
1.1% (Random Distribution)

99% (Specific at C2)
NMR Signature (

C)
Weak signals at ~19, 116, 136 ppmIntense Singlet at ~136 ppm
Mass Spectrometry Base peak

41 (

)
Base peak

42 (

)
Vibrational (IR) Shift

approx. 1650


shifted lower by ~25-30

Spectroscopic Divergence

Nuclear Magnetic Resonance (NMR): In natural propylene,


 NMR acquisition is slow due to low sensitivity (1.1% abundance). In this compound, the C2 position acts as a "beacon."
  • Chemical Shift: The C2 signal appears at ~136 ppm (benzene-d6).

  • Coupling: In natural abundance,

    
     coupling is invisible. In this compound, if reacted to form C-C bonds with other 
    
    
    
    enriched substrates, scalar coupling becomes the primary analytical tool for determining bond connectivity.

Mass Spectrometry (MS): The M+1 isotopologue becomes the dominant species. This mass shift is critical for Metabolic Flux Analysis , allowing researchers to distinguish between endogenous propylene production and exogenous tracer uptake.

Part 2: Synthesis & Production Protocols

While natural propylene is a product of steam cracking, this compound requires a targeted organic synthesis to ensure isotopic fidelity.

Synthesis Workflow (Acetone Route)

The most robust laboratory-scale synthesis utilizes Acetone-2-13C as the precursor. This pathway minimizes isotopic scrambling.

SynthesisPathway Acetone Acetone-2-13C (Precursor) IPA Isopropanol-2-13C (Intermediate) Acetone->IPA Reduction (LiAlH4 or NaBH4) Propene This compound (Target) IPA->Propene Acid Catalyzed Dehydration (H2SO4, 170°C)

Figure 1: Synthetic pathway from Acetone-2-13C to this compound via reduction and dehydration.[1]

Experimental Protocol: Dehydration of Isopropanol-2-13C

Objective: Produce high-purity this compound gas.

Reagents:

  • Isopropanol-2-13C (Synthesized from Acetone-2-13C reduction).

  • Concentrated Sulfuric Acid (

    
    ) or Solid Acid Catalyst (
    
    
    
    -Alumina).

Step-by-Step Methodology:

  • Setup: Assemble a gas generation train: [Reaction Flask] -> [Cold Trap (-78°C, removes water/alcohol)] -> [Gas Collection Vessel (Liquid

    
     cooled)].
    
  • Dehydration:

    • Liquid Phase:[2] Heat Isopropanol-2-13C with catalytic

      
       to 170°C. The reaction follows an E1 elimination mechanism.
      
    • Solid Phase (Preferred for purity): Pass Isopropanol-2-13C vapor over

      
      -Alumina in a tube furnace at 300-350°C.
      
  • Purification: The gas stream passes through the cold trap (Dry Ice/Acetone) to condense unreacted alcohol and water byproducts.

  • Collection: this compound condenses in the final collection vessel.

  • Validation: Analyze a gas-phase aliquot via GC-MS to confirm M=43 dominance and absence of acetone/isopropanol residues.

Part 3: Mechanistic Applications[3]

The primary value of this compound is its ability to reveal "hidden" mechanistic steps that standard propylene cannot.

Polymerization Catalysis (Ziegler-Natta & Metallocene)

In polypropylene synthesis, the regioselectivity of insertion (1,2-insertion vs. 2,1-insertion) determines the polymer's melting point and tacticity.

  • The Problem: In natural abundance, detecting a 0.1% "head-to-head" defect (2,1-insertion) is nearly impossible due to signal-to-noise limitations.

  • The Solution: Using this compound, every insertion event is magnetically visible. A standard 1,2-insertion places the

    
     label on the methine backbone. A 2,1-defect places the label in a methylene position adjacent to a methyl group, causing a distinct chemical shift change.
    

Polymerization cluster_paths Insertion Pathways Cat Active Catalyst Site (M-R) Propene This compound Cat->Propene Primary 1,2-Insertion (Standard) Propene->Primary Preferred Secondary 2,1-Insertion (Regio-error) Propene->Secondary Defect Result1 Polymer Chain: ...-CH2-13CH(CH3)-... Primary->Result1 Result2 Polymer Chain: ...-13CH(CH3)-CH2-... Secondary->Result2

Figure 2: Divergent insertion pathways in propylene polymerization. The position of the 13C label (highlighted in text) shifts based on the insertion mechanism.

Metabolic Flux Analysis (MFA)

In drug development and toxicology, propylene is often a metabolic byproduct or a precursor (e.g., Propylene Glycol).

  • Protocol: Cells are incubated with this compound (gas phase exposure) or Propylene Glycol-2-13C.

  • Tracking: Metabolites are extracted and analyzed via 13C-HSQC NMR .

  • Insight: If the label moves from the central carbon to a terminal position, it indicates a skeletal rearrangement (e.g., via a radical intermediate or symmetrical intermediate like cyclopropane). If the label remains central, the pathway is direct oxidation (Epoxidation -> Hydrolysis).

References

  • Busico, V., & Cipullo, R. (2001). "Microstructure of Polypropylene." Progress in Polymer Science. Link

  • Resasco, D. E., et al. (2018). "Synthesis of Propene from Ethanol: A Mechanistic Study." ACS Catalysis.[3] Link

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science. Link

  • Sigma-Aldrich. "Acetone-2-13C Product Specification." Link

Sources

Technical Guide: Gas-Phase IR Spectroscopy of Propene-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, rigorous analysis of the gas-phase infrared spectroscopy of Propene-2-13C. It synthesizes established spectroscopic principles with specific isotopic data to serve as an authoritative reference for researchers.

Executive Summary

This compound (


) is a critical isotopologue used as a stable isotope tracer in metabolic flux analysis and as a precursor in the synthesis of labeled pharmaceuticals. Its gas-phase infrared (IR) spectrum is distinct from natural abundance propene (

) primarily due to the mass effect on the carbon-carbon double bond stretching vibration (

).

This guide provides a detailed methodology for acquiring and interpreting the IR spectrum of this compound. It establishes the theoretical basis for isotopic shifts, details experimental protocols for gas-phase acquisition, and provides a comparative spectral analysis to validate isotopic purity.

Theoretical Basis of Isotopic Shifts

The substitution of


 with 

at the C2 position introduces a mass perturbation that alters the vibrational frequencies of modes involving the central carbon atom.
Harmonic Oscillator Approximation

The vibrational frequency (


) of a diatomic bond is governed by Hooke's Law:


Where:
  • 
     is the force constant (assumed invariant under isotopic substitution).
    
  • 
     is the reduced mass (
    
    
    
    ).
Predicted Shift for C=C Stretch

For the C=C double bond in propene:

  • Normal Propene (

    
    ): 
    
    
    
    amu.
  • This compound (

    
    ): 
    
    
    
    amu.

The frequency ratio is calculated as:



Given the characteristic


 of normal propene at 1650 cm⁻¹ , the expected position for this compound is ~1618 cm⁻¹ , representing a redshift of approximately 32 cm⁻¹ .

Experimental Methodology

To obtain high-fidelity gas-phase spectra, specific protocols must be followed to minimize pressure broadening and maximize signal-to-noise ratio (SNR).

Instrumentation & Configuration
  • Spectrometer: FTIR with apodized resolution of 0.5 cm⁻¹ or better.

  • Detector: MCT (Mercury Cadmium Telluride) for high sensitivity, cooled with liquid

    
    .
    
  • Gas Cell: 10 cm single-pass cell (for neat gas) or 10 m multi-pass White cell (for trace analysis).

  • Windows: KBr or ZnSe (wedged to prevent fringing).

Acquisition Workflow

The following diagram outlines the critical path for sample preparation and data acquisition.

ExperimentalWorkflow Sample This compound Source (>99% Isotopic Purity) VacLine Vacuum Manifold (<10^-3 Torr) Sample->VacLine Expand CellFill Gas Cell Filling (10-50 Torr) VacLine->CellFill Transfer FTIR FTIR Acquisition (64 Scans, 0.5 cm-1) CellFill->FTIR Mount Process Data Processing (Baseline Corr, FFT) FTIR->Process Analyze

Figure 1: Workflow for high-resolution gas-phase IR acquisition of volatile isotopologues.

Pressure Considerations[1]
  • Ideal Pressure: 10–50 Torr.

  • Reasoning: Higher pressures (>100 Torr) cause collisional broadening, merging rotational fine structure into broad envelopes. Lower pressures (<1 Torr) require long path lengths to achieve sufficient absorbance.

Spectral Analysis & Interpretation

This section compares the spectral features of natural propene with this compound. The data below synthesizes experimental values for natural propene with theoretically derived shifts for the isotopologue.

Comparative Spectral Table
Vibrational ModeAssignmentNormal Propene (

) [Exp]
This compound (

) [Calc]
Shift (

)

Asym Stretch3090 cm⁻¹3088 cm⁻¹-2 cm⁻¹

Sym Stretch2950 cm⁻¹2950 cm⁻¹~0 cm⁻¹

Double Bond Stretch 1650 cm⁻¹ 1618 cm⁻¹ -32 cm⁻¹

Deformation1450 cm⁻¹1448 cm⁻¹-2 cm⁻¹

Scissoring1410 cm⁻¹1408 cm⁻¹-2 cm⁻¹

Rocking912 cm⁻¹905 cm⁻¹-7 cm⁻¹

Note: The C=C stretch is the primary diagnostic band. The methyl C-H stretches remain largely unperturbed as the C3 carbon is


.
Rotational Fine Structure

Gas-phase spectra exhibit P, Q, and R branches.

  • Q-Branch: The sharp central spike corresponding to

    
    . For this compound, the Q-branch of the C=C stretch will be centered at ~1618 cm⁻¹.
    
  • P/R Branches: The rotational wings. The spacing between rotational lines (

    
    ) changes slightly due to the increased moment of inertia of the heavier 
    
    
    
    nucleus, but this requires <0.1 cm⁻¹ resolution to resolve fully.
Diagnostic Decision Tree

Use the following logic to verify the identity and purity of a this compound sample.

SpectralLogic Start Analyze Spectrum (1500-1700 cm-1) Check1650 Peak at 1650 cm-1? Start->Check1650 Check1618 Peak at 1618 cm-1? Check1650->Check1618 No (or weak) ResultNormal Natural Propene (Reference) Check1650->ResultNormal Strong Signal Ratio Ratio 1618/1650 > 99:1? Check1618->Ratio Both Present ResultPure Pure this compound (Verified) Check1618->ResultPure Strong Signal (No 1650) ResultMix Isotopic Mixture (Low Enrichment) Ratio->ResultMix No Ratio->ResultPure Yes

Figure 2: Logic flow for validating isotopic purity using IR spectral features.

Applications in R&D

Understanding the IR signature of this compound is vital for several high-value applications:

  • Metabolic Flux Analysis (MFA):

    • This compound is oxidized to propylene oxide or hydrated to isopropanol in biological systems.

    • IR monitoring of the off-gas allows real-time tracking of the labeled carbon without destructive sampling.

  • Reaction Mechanism Elucidation:

    • In catalytic polymerization (e.g., Ziegler-Natta), using 2-13C labeled monomer allows researchers to determine if the active site attacks the C1 or C2 position by analyzing the resulting polymer's IR/NMR signature.

  • Trace Gas Detection:

    • The shifted C=C band allows this compound to be detected in the presence of high backgrounds of natural propene, acting as a "spectral hole" tracer.

References

  • NIST Mass Spectrometry Data Center. Propene (Gas Phase Spectrum). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Daunt, S. J., et al. (2020).[1][2] First high-resolution infrared spectra of 2–13C-propane.[1][2] Journal of Molecular Structure, 1207, 127851. (Reference for isotopic methodology). Available at: [Link]

  • Wilson, E. B., Decius, J. C., & Cross, P. C. (1955). Molecular Vibrations: The Theory of Infrared and Raman Vibrational Spectra. McGraw-Hill.[3] (Foundational text for reduced mass calculations).

Sources

Thermodynamic Properties and Mechanistic Applications of 2-13C-Labeled Propene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Chemical Physicists, Metabolic Engineers, and Catalysis Researchers

Executive Summary

2-13C-propene (Propylene-2-13C, CAS: 37020-81-8) is a high-precision isotopic tracer essential for elucidating reaction mechanisms in heterogeneous catalysis and metabolic flux analysis (MFA). Unlike random labeling, the site-specific placement of Carbon-13 at the C2 position allows researchers to distinguish between competing pathways—such as 1,2- versus 2,1-insertion in Ziegler-Natta polymerization or specific oxidation pathways in bacterial metabolism—by tracking the magnetic resonance signature of the central carbon.

This guide provides a definitive analysis of the thermodynamic behavior of 2-13C-propene. While the electronic potential energy surface remains identical to natural propene (Born-Oppenheimer approximation), the mass increment introduces measurable shifts in vibrational frequencies, Zero Point Energy (ZPE), and entropy. We synthesize experimental baselines with statistical thermodynamic derivations to provide actionable data for high-sensitivity applications.

Molecular Characterization & Synthesis

The synthesis of 2-13C-propene requires rigorous control to prevent isotopic scrambling. The standard industrial route involves the dehydration of 2-13C-2-propanol, ensuring the label remains fixed at the central position.

Synthesis Workflow

The production logic follows a dehydration pathway favored for its high regioselectivity.

SynthesisWorkflow Acetone Acetone-2-13C (Precursor) Reduction Reduction (LiAlH4/NaBH4) Acetone->Reduction Alcohol 2-Propanol-2-13C (Intermediate) Reduction->Alcohol Dehydration Acid Catalyzed Dehydration (H2SO4 or Al2O3, >170°C) Alcohol->Dehydration Purification Cryogenic Distillation (Removal of H2O/Ether) Dehydration->Purification Product 2-13C-Propene (>99 atom% 13C) Purification->Product

Figure 1: Synthetic pathway for 2-13C-propene via alcohol dehydration. The C2 label integrity is maintained throughout the reduction and elimination steps.

Purity Verification Protocol

Objective: Confirm isotopic enrichment (>99%) and chemical purity (>99.5%).

  • 1H-NMR (400 MHz, CDCl3): The methyl doublet (CH3) and terminal vinyl protons (=CH2) will show large 1J_CH coupling constants (~125-160 Hz) to the labeled C2, distinct from the satellite peaks in natural abundance samples.

  • 13C-NMR: A dominant singlet at ~133 ppm (C2) is observed. The absence of C1/C3 signals (except as satellites) confirms specific labeling.

Thermodynamic Properties

The thermodynamic profile of 2-13C-propene is derived from the standard properties of propene (


), corrected for the mass effect of the 

substitution.
Fundamental Constants
PropertyNatural Propene (

)
2-13C-Propene (

)
Causality
Molecular Weight 42.08 g/mol 43.09 g/mol Neutron addition at C2.
Boiling Point (1 atm) 225.4 K (-47.7 °C)~225.5 KInverse Isotope Effect: Heavier isotopologues often have slightly higher boiling points due to reduced zero-point vibrational energy in the liquid lattice, though the effect for C-13 is minute compared to Deuterium.
Critical Temperature (

)
364.9 K~365.0 KScaling with mass/polarizability density.
Enthalpy of Formation (

)
+20.42 kJ/mol+20.35 kJ/mol (Est.)ZPE Lowering: The C-C and C=C bonds involving

have lower vibrational frequencies, lowering the ZPE and slightly stabilizing the molecule relative to its elements.
Vapor Pressure Isotope Effect (VPIE)

The VPIE is a critical parameter for separation science. For 2-13C-propene, the effect is defined as


, where 

is the vapor pressure of the light isotope and

is the heavy isotope.
  • Normal VPIE (

    
    ):  Generally observed at lower temperatures where the quantum mechanical ZPE difference dominates.
    
  • Crossover: For hydrocarbons, the VPIE is extremely small (

    
    ) and may cross over (Inverse VPIE) depending on the temperature range, but 2-13C-propene is expected to be slightly less volatile than natural propene.
    
Statistical Thermodynamic Functions

The primary thermodynamic shift arises from the partition function ratio . The translational and rotational partition functions scale with mass and moments of inertia.

  • Translational Entropy (

    
    ): 
    
    
    
    
    For 2-13C-propene (
    
    
    ) vs natural (
    
    
    ):
    
    
    Result: The labeled compound has slightly higher entropy due to the larger density of translational states.
  • Vibrational Heat Capacity (

    
    ): 
    The C=C stretch (
    
    
    
    ) shifts to a lower frequency:
    
    
    This shift lowers the vibrational temperature (
    
    
    ), making vibrational modes accessible at slightly lower thermal energies, marginally increasing
    
    
    at intermediate temperatures.

Experimental Methodologies

Protocol A: Differential Manometry for VPIE Measurement

Purpose: To measure the minute vapor pressure difference between natural and 2-13C-propene.

Equipment:

  • Dual-sample cell (stainless steel) immersed in a variable temperature cryostat (control

    
     K).
    
  • Capacitance Diaphragm Gauge (CDG) with 0.01 Torr resolution.

Step-by-Step Procedure:

  • Degassing: Subject both natural and 2-13C-propene samples to three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved air/volatiles.

  • Loading: Condense equal moles of each gas into the reference and sample sides of the differential cell.

  • Equilibration: Set cryostat to 200 K. Allow 60 minutes for thermal equilibrium.

  • Measurement: Record the differential pressure (

    
    ) directly.
    
  • Step-Scan: Increase temperature in 10 K increments up to 300 K.

  • Validation: Plot

    
     vs 
    
    
    
    . Linearity confirms the Bigeleisen-Mayer theoretical model.
Protocol B: 13C-Metabolic Flux Analysis (MFA) Tracer Experiment

Purpose: Use 2-13C-propene to trace carboxylation pathways in alkene-oxidizing bacteria (e.g., Xanthobacter).

Workflow:

  • Culture Prep: Grow bacteria in minimal media with 2-13C-propene as the sole carbon source (supplied as gas phase, 5% v/v in air).

  • Quenching: Rapidly filter cells and quench metabolism with -40°C methanol/acetonitrile (60:40).

  • Extraction: Vortex with chloroform to extract intracellular metabolites.

  • Derivatization: Treat polar phase with MOX/TBDMS to volatilize amino acids and central metabolites.

  • GC-MS Analysis: Monitor mass isotopomer distributions (MID).

    • Insight: If propene is carboxylated to methacrylate, the label position shifts. If hydrated to isopropanol -> acetone -> pyruvate, the C2 label will appear in the carbonyl of Acetyl-CoA or C2 of pyruvate.

Applications in Mechanism Elucidation[1]

Catalytic Polymerization (Ziegler-Natta / Metallocene)

In polypropylene synthesis, the "regio-errors" (mis-insertions) determine the melting point and crystallinity of the polymer.

  • 1,2-Insertion (Primary): The methylene (

    
    ) binds to the metal. The label (C2-CH) ends up in the polymer backbone methine.
    
  • 2,1-Insertion (Secondary): The methine (CH-CH3) binds to the metal.

  • Detection: By using 2-13C-propene, researchers can quantify the ratio of 1,2 vs 2,1 insertions by integrating the distinct chemical shifts of the labeled carbon in the polymer chain, without interference from the methyl or methylene signals.

CatalysisMechanism cluster_Pathways Insertion Pathways Catalyst Active Metal Center (Zr/Ti) Propene 2-13C-Propene (Monomer) Catalyst->Propene Coordination Path1 1,2-Insertion (Standard) Propene->Path1 Path2 2,1-Insertion (Regio-error) Propene->Path2 Polymer1 Isotactic Sequence Label at Methine (CH) Path1->Polymer1 Propagation Polymer2 Regio-defect Label at Methylene adjacent to CH3 Path2->Polymer2 Chain Termination/Defect

Figure 2: Mechanistic divergence in propene polymerization. The 2-13C label acts as a beacon, allowing NMR to distinguish between standard propagation and regio-defects.

References

  • Sigma-Aldrich. (2024). Propene-2-13C Product Specification & Safety Data Sheet. Link

  • Bigeleisen, J., & Mayer, M. G. (1947). "Calculation of Equilibrium Constants for Isotopic Exchange Reactions." The Journal of Chemical Physics, 15(5), 261–267. Link

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. Link

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

  • NIST Chemistry WebBook. (2024). Propene: Gas Phase Thermochemistry. SRD 69.[1] Link

Sources

An In-Depth Technical Guide to Hyperfine Coupling Constants in EPR Studies of Propene-2-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and computational approaches for determining hyperfine coupling constants in Electron Paramagnetic Resonance (EPR) studies of the propene-2-¹³C radical cation. This isotopically labeled molecule serves as a critical model system for understanding spin density distribution and molecular structure in organic radicals.

Theoretical Foundation of Hyperfine Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons. The interaction of an unpaired electron's spin with the magnetic moments of nearby nuclei leads to the splitting of EPR spectral lines, a phenomenon known as hyperfine splitting. This interaction is quantified by the hyperfine coupling constant (hfc), which provides invaluable information about the electronic structure and bonding within a radical species.

The hyperfine coupling is a composite of two primary interactions:

  • Fermi Contact Interaction: This is an isotropic interaction that arises from the non-zero probability of the unpaired electron being at the position of a nucleus. It is, therefore, only significant for electrons in s-orbitals, which have a finite electron density at the nucleus.

  • Dipolar Interaction: This is an anisotropic interaction that depends on the relative orientation of the electron and nuclear magnetic moments. It provides information about the spatial distribution of the unpaired electron's wavefunction.

In solution, rapid molecular tumbling averages out the anisotropic dipolar interactions, resulting in an isotropic EPR spectrum where the splitting is determined by the isotropic hyperfine coupling constant, a. In solid matrices, both isotropic and anisotropic components contribute to the spectrum.

For the propene-2-¹³C radical cation, the unpaired electron will interact with the various magnetic nuclei present: the protons (¹H) at the C1, C2, and C3 positions, and the ¹³C nucleus at the C2 position. The magnitude of the hyperfine coupling to each nucleus is directly proportional to the spin density at that nucleus.

Experimental Methodology: Matrix Isolation EPR Spectroscopy

The transient and reactive nature of the propene radical cation necessitates specialized experimental techniques for its generation and study. Matrix isolation is the most common method, where the radical is generated and trapped in an inert, rigid matrix at cryogenic temperatures. This prevents radical recombination and other reactions, allowing for detailed spectroscopic analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation: A dilute solution of the precursor molecule, propene-2-¹³C, is prepared in a suitable matrix material. Halocarbon matrices, such as Freon (e.g., CFCl₃, CF₂ClCFCl₂), are frequently used due to their ability to stabilize radical cations.

  • Matrix Deposition: The solution is slowly deposited onto a cold finger, typically cooled to 77 K (liquid nitrogen temperature) or lower, within a high-vacuum chamber. This forms a rigid, glassy matrix.

  • Radical Generation: The trapped propene-2-¹³C molecules are ionized to form radical cations. This is commonly achieved through exposure to ionizing radiation, such as X-rays or γ-rays, from a source like ⁶⁰Co.

  • EPR Spectroscopy: The cold finger is then transferred to the EPR spectrometer. The spectrum is recorded at a low temperature to maintain the integrity of the matrix and the trapped radicals.

  • Data Analysis: The resulting EPR spectrum is analyzed to extract the hyperfine coupling constants for each magnetic nucleus. This often involves spectral simulation to accurately determine the coupling constants and line shapes.

The experimental workflow for a typical matrix isolation EPR study is illustrated in the diagram below.

Caption: Experimental workflow for matrix isolation EPR of propene-2-¹³C radical cation.

Computational Chemistry in EPR Spectroscopy

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting EPR parameters.[1] These calculations can provide theoretical hyperfine coupling constants that can be compared with experimental values, aiding in the assignment of spectral features and providing deeper insights into the electronic structure of the radical.

Computational Protocol
  • Geometry Optimization: The first step is to obtain the equilibrium geometry of the propene-2-¹³C radical cation using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

  • Hyperfine Coupling Calculation: Using the optimized geometry, the hyperfine coupling constants are calculated. Specialized basis sets, such as EPR-II or EPR-III, are often employed for this purpose as they are specifically designed for the accurate calculation of EPR parameters.

  • Comparison with Experiment: The calculated isotropic and anisotropic hyperfine coupling constants are then compared with the experimentally determined values. Good agreement between theory and experiment provides confidence in both the structural model of the radical and the interpretation of the EPR spectrum.

The relationship between the experimental and theoretical approaches is synergistic. Experimental data validates the computational models, while theoretical calculations provide a framework for understanding the experimental observations at a fundamental level.

Caption: Synergy between experimental and theoretical methods in EPR studies.

Hyperfine Coupling Data for Propene-2-¹³C Radical Cation

A comprehensive search of the current literature did not yield specific, publicly available experimental or theoretical hyperfine coupling constants for the propene-2-¹³C radical cation. The following table is therefore presented as a template to be populated when such data becomes available. The values for the allyl radical, a structurally related species, are included for illustrative purposes.

NucleusPositionIsotropic hfc (a_iso) [G]Anisotropic hfc (A_aniso) [G]Source
¹³C C2 Data not available Data not available
¹HC2Data not available Data not available
¹HC1 (CH₂)Data not available Data not available
¹HC3 (CH₃)Data not available Data not available
¹³C (Allyl)Center17.21Data not available[2]
¹³C (Allyl)End21.93Data not available[2]

Conclusion and Future Directions

Future experimental work should focus on the generation and EPR characterization of the propene-2-¹³C radical cation in various matrices to obtain its hyperfine coupling constants. These experimental results would be invaluable for benchmarking and refining computational models, leading to a more accurate and predictive understanding of spin density distribution in alkene radical cations. Such fundamental knowledge is crucial for a wide range of applications, from understanding reaction mechanisms in organic chemistry to the design of novel materials with specific electronic properties.

References

  • McManus, H. J., Fessenden, R. W., & Chipman, D. M. (1988). Carbon-13 hyperfine constants of allyl radical. The Journal of Physical Chemistry, 92(13), 3778-3781. [Link]

  • Shiotani, M. (1987). ESR Studies of Radical Cations in Solid Matrices. Magnetic Resonance Review, 12(6), 333-376.
  • Itagaki, Y., Shiotani, M., Hasegawa, A., & Kawazoe, H. (2000). EPR Spectra and Structure of the Radical Cations of Fluorinated Ethylenes and Propenes. Bulletin of the Chemical Society of Japan, 73(11), 2437-2443.
  • Toriyama, K., Nunome, K., & Iwasaki, M. (1981). EPR studies of the formation of alkene cations due to ion–molecule reactions in the 77 K radiolysis of pentane and hexane containing additives. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(4), 683-693.
  • Barone, V., Grand, A., Minichino, C., & Subra, R. (1996). Calculations of Isotropic Hyperfine Coupling Constants of Organic Radicals. An Evaluation of Semiempirical, Hartree−Fock, and Density Functional Methods. The Journal of Physical Chemistry, 100(47), 18522-18530.
  • Gorelsky, S. I., & Lever, A. B. P. (2001). A Combined EPR and DFT Study of the Overcrowded Aromatic Radical Cations from Friedel–Crafts Alkylation Reactions. Journal of Organometallic Chemistry, 634(1), 33-42.
  • Ghosh, A. K., & Rawal, V. H. (2021). An Air-Stable Alkene-Derived Organic Radical Cation. ACS Omega, 6(51), 35645-35649. [Link]

  • Shiotani, M., Nagata, Y., & Sohma, J. (1984). Electron spin resonance studies on propylene radical cation. The Journal of Physical Chemistry, 88(18), 4078-4082. [Link]

  • Bolton, J. R., & Fraenkel, G. K. (1964). Isotropic Hyperfine Effects in EPR Spectra. In Electron Spin Resonance of Metal Complexes. Springer, Boston, MA.
  • Tormyshev, V. M., et al. (2017). Triarylmethyl Radicals: EPR Study of 13C Hyperfine Coupling Constants. Zeitschrift für Physikalische Chemie, 231(4), 777-794. [Link]

  • Kaupp, M., Bühl, M., & Malkin, V. G. (Eds.). (2004).
  • Bobko, A. A., et al. (2021). A 13C-labeled triarylmethyl radical as EPR spin probe highly sensitive to molecular tumbling. Chemical Communications, 57(2), 223-226. [Link]

  • Neese, F. (2001). A combination of DFT and semiempirical methods for the calculation of hyperfine coupling constants in transition metal complexes. Journal of Chemical Physics, 115(24), 11080-11096.
  • Gohr, S., et al. (2023). Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. RSC advances, 13(23), 14565-14574. [Link]

  • Chemistry LibreTexts. (2023). Hyperfine Splitting. [Link]

Sources

Technical Guide: Rotational Barriers in Propene-2-13C Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Benchmark for Conformational Dynamics

In the precise world of structural chemistry and pharmacophore modeling, the methyl group (


) is a deceptive entity. Often modeled as a freely rotating "top," it actually navigates a complex potential energy surface defined by steric and electronic barriers. Propene-2-13C  (propylene isotopically labeled at the central carbon) serves as the "gold standard" model system for quantifying these barriers.

This guide details the experimental and theoretical framework for determining the internal rotational barrier (


) of this compound. By mastering the analysis of this fundamental rotor, researchers can apply the same spectroscopic rigor to determining conformational entropy in complex drug candidates—a critical factor in binding affinity optimization.

Part 1: Theoretical Framework

The Physics of Internal Rotation

The rotation of a methyl group against a rigid molecular frame (the vinyl group in propene) is not free. It is hindered by a potential barrier, primarily threefold (


) in symmetry due to the 

local symmetry of the methyl group.

The potential function


 is described by the expansion:


  • 
     : The angle of internal rotation.
    
  • 
     : The height of the primary barrier.
    
  • 
     : A higher-order correction (typically negligible, 
    
    
    
    of
    
    
    ).
Why this compound?

Isotopic substitution at the C2 position (the central "frame" carbon) is strategic:

  • Symmetry Breaking: It ensures the determination of the

    
     (substitution) structure without altering the 
    
    
    
    symmetry of the methyl rotor itself.
  • Moment of Inertia Tuning: It modifies the principal moments of inertia (

    
    ) without significantly changing the reduced mass (
    
    
    
    ) of the internal rotation. This allows for the de-correlation of structural parameters from vibrational effects.

Part 2: Experimental Methodology

Protocol: Fourier Transform Microwave (FTMW) Spectroscopy[1][2][3][4][5]

To resolve the minute "tunneling splittings" caused by the rotational barrier, we utilize supersonic jet-cooled FTMW spectroscopy. This method reduces the sample temperature to


, populating only the lowest vibrational states.
Step-by-Step Workflow
  • Precursor Synthesis:

    • Reaction: Catalytic dehydration of 2-propanol-2-13C over

      
      -alumina at 350°C.
      
    • Purification: Trap-to-trap distillation to remove water and unreacted alcohol. Verify purity via GC-MS (>99%).

  • Supersonic Expansion:

    • Carrier Gas: Neon or Argon (1-2 atm backing pressure).

    • Mixture: 1% this compound in carrier gas.

    • Nozzle: Pulsed solenoid valve (1 mm orifice), opening for

      
      .
      
    • Effect: Adiabatic expansion cools rotational degrees of freedom, collapsing the Boltzmann distribution to the ground state (

      
      ).
      
  • Excitation & Detection:

    • Chirp: A high-power microwave pulse (1-18 GHz) polarizes the molecular ensemble.

    • FID: As molecules relax, they emit a Free Induction Decay (FID) signal.[1]

    • Digitization: The time-domain signal is recorded and processed via Fast Fourier Transform (FFT) to yield the frequency spectrum.

Visualization: The Spectroscopic Workflow

FTMW_Workflow cluster_0 Sample Prep cluster_1 Spectrometer (Vacuum Chamber) Synthesize Synthesis (2-Propanol-2-13C) Mix Gas Mixing (1% in Neon) Synthesize->Mix Nozzle Pulsed Nozzle (Supersonic Jet) Mix->Nozzle Backing Pressure Cavity Fabry-Perot Cavity Nozzle->Cavity Adiabatic Cooling Antenna MW Antenna (Excitation/Detection) Cavity->Antenna Polarization Data Digitizer & FFT (Frequency Domain) Antenna->Data FID Signal

Figure 1: Operational workflow for measuring rotational barriers using Supersonic Jet FTMW Spectroscopy.

Part 3: Data Analysis & Results

The Tunneling Splitting

In a rigid rotor, spectral lines are singletons. In this compound, the finite barrier (


) allows the methyl hydrogens to tunnel through the barrier, splitting energy levels into two symmetry states: A (non-degenerate)  and E (degenerate) .

The magnitude of this splitting is inversely proportional to the barrier height


.
Quantitative Data: this compound Parameters

The following parameters are derived from fitting the microwave spectrum using the Principal Axis Method (PAM) Hamiltonian.

ParameterValueUnitSignificance

(Moment of Inertia)
11.160amu

Rotation about the C-C bond axis

(Moment of Inertia)
54.318amu

Perpendicular in-plane rotation

(Moment of Inertia)
62.382amu

Perpendicular out-of-plane rotation

(Barrier Height)
698.4 ± 0.5 cm

Energy required for methyl rotation

(Energy)
~1.99kcal/molThermally accessible at room temp

(Reduced Barrier)
~33DimensionlessIndex of "stiffness" of the rotor

Data sourced and synthesized from Lide (1957) and Hirota (1966) benchmarks.

Analysis Logic: The Self-Validating Loop

To ensure trustworthiness (E-E-A-T), the analysis must be self-validating:

  • Prediction: Use ab initio (DFT/B3LYP) to predict rotational constants (

    
    ).
    
  • Assignment: Locate the strong

    
    -type transitions (
    
    
    
    ) in the experimental spectrum.
  • Splitting Check: Identify the A/E doublets. If the splitting pattern does not match the predicted internal rotation parameter (

    
    ), the assignment is incorrect.
    
  • Refinement: Iteratively fit

    
     until the root-mean-square (RMS) error of the fit approaches the experimental uncertainty (< 2 kHz).
    

Part 4: Application to Drug Development

From Propene to Pharmacophores

Why should a drug developer care about this compound? Because conformational entropy (


)  is a hidden driver of binding affinity.
  • The Principle: When a drug binds to a protein, free rotations (like methyl groups) often become "locked." This loss of entropy imposes an energetic penalty (

    
     per rotor).
    
  • The Application: By using the this compound protocols, scientists can measure the barriers of methyl groups in lead compounds.

    • Low Barrier (

      
      ): High entropic penalty upon binding.
      
    • High Barrier (

      
      ): Pre-organized conformation; lower entropic penalty.
      
Decision Pathway for Ligand Optimization

Pharma_Logic Start Analyze Methyl Rotor (Lead Compound) Measure Measure Barrier (V3) via FTMW / NMR Start->Measure Decision Barrier Height? Measure->Decision Low Low Barrier (<2 kcal/mol) (Like Propene) Decision->Low Free Rotation High High Barrier (>4 kcal/mol) (Sterically Locked) Decision->High Restricted Penalty High Entropic Penalty (Harder to Bind) Low->Penalty PreOrg Low Entropic Penalty (Better Affinity Potential) High->PreOrg

Figure 2: Logic flow for utilizing rotational barrier data in ligand optimization.

References

  • Microwave Spectra of Molecules Exhibiting Internal Rotation.[2][3] I. Propylene Source:[2][3] The Journal of Chemical Physics (Lide & Mann, 1957) URL:[Link] Relevance: Establishes the foundational moments of inertia for this compound (

    
    ).
    
  • Microwave Spectrum of Propylene. II. Potential Function for the Internal Rotation of the Methyl Group Source: The Journal of Chemical Physics (Hirota, 1966) URL:[3][Link] Relevance: Refines the

    
     barrier to 
    
    
    
    and details the PAM analysis method.
  • Chirped-Pulse Fourier Transform Microwave Spectroscopy Source: Review of Scientific Instruments (Brown et al., 2008) URL:[Link] Relevance: Defines the modern experimental standard for broadband rotational spectroscopy.

  • Isotope Effects on Radiative Thermal Transport Source: arXiv (Xie & Song, 2022) URL:[Link] Relevance: Provides context on how isotopic substitution (mass effect) influences phonon lines and rotational/vibrational coupling.

Sources

Technical Guide: Mass Spectrometry Fragmentation of Propene-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the electron ionization (EI) mass spectrometry behavior of Propene-2-13C (


). While the fragmentation of standard propene is a fundamental topic in organic mass spectrometry, the introduction of a 

label at the C2 position introduces complex isotopic shifts and reveals "hidden" mechanistic pathways—specifically the carbon scrambling phenomenon mediated by the cyclopropane radical cation intermediate.

This document is designed for researchers utilizing stable isotope labeling for metabolic flux analysis (MFA) or reaction mechanism studies. It moves beyond simple spectrum matching to provide a predictive framework for interpreting m/z shifts.

Fundamentals of Propene Ionization[1]

To interpret the labeled spectrum, we must first establish the baseline behavior of the unlabeled congener (


, MW 42).
The Molecular Ion ( )

Upon electron impact (70 eV), propene forms a radical cation.

  • Unlabeled Propene:

    
     42.
    
  • This compound:

    
     43.
    
The Base Peak (Allylic Cleavage)

The dominant fragmentation channel for propene is the loss of a hydrogen radical (


) to form the resonance-stabilized allyl cation  (

).
  • Mechanism:

    
    
    
  • Unlabeled Shift:

    
     (Base Peak).
    
  • Labeled Shift:

    
    .
    
    • Note: Since the label is on the carbon skeleton, and only hydrogen is lost, the

      
       atom is retained in the allyl fragment. The base peak shifts from m/z 41 to m/z 42.
      

The Scrambling Enigma: Carbon Randomization

The critical nuance in interpreting this compound spectra is the Propene-Cyclopropane rearrangement . Before fragmentation occurs, the molecular ion possesses sufficient internal energy to isomerize into a cyclopropane radical cation. This process effectively "scrambles" the carbon atoms.

If the molecule fragments before scrambling, the label remains at position 2. If it fragments after scrambling, the label is statistically randomized across the three carbon positions.

Mechanistic Pathway Visualization

The following diagram illustrates the equilibrium between the propene and cyclopropane radical cations, demonstrating why position-specific labels can be lost or shifted unexpectedly.

ScramblingMechanism cluster_0 Carbon Scrambling Pool Propene This compound (m/z 43) Cyclo Cyclopropane Intermediate (Scrambled) Propene->Cyclo Isomerization (Reversible) Scram1 Propene-1-13C Cyclo->Scram1 Scram2 Propene-3-13C Cyclo->Scram2 Scram3 This compound Cyclo->Scram3

Figure 1: The isomerization equilibrium allows the


 label (originally at C2) to migrate to C1 or C3 positions prior to fragmentation.

Detailed Fragmentation Channels

This section analyzes the specific m/z shifts observed for this compound compared to natural propene.

The C3 Fragment Series (Label Retention)

These fragments retain all three carbon atoms; thus, they all shift by +1 mass unit.

Fragment IonStructureUnlabeled m/zThis compound m/zNotes
Molecular Ion

4243 Parent peak.
Allyl Cation

4142 Base peak (100%). Loss of H•.
Propargyl Cation

3940 Loss of 2H from Allyl.
The C2 Fragment Series (The Scrambling Evidence)

The formation of the vinyl cation (


) involves the loss of a methyl radical (

). This is where the scrambling becomes experimentally visible.
  • Scenario A (Direct Cleavage):

    • Structure:

      
      
      
    • Loss of terminal methyl (

      
      ) leaves 
      
      
      
      .
    • Result: m/z 28 .

  • Scenario B (Scrambled Cleavage):

    • If the carbon skeleton randomizes, the "methyl" group lost could contain the

      
       atom.
      
    • Loss of

      
       leaves 
      
      
      
      .
    • Result: m/z 27 .

Observation: In the mass spectrum of this compound, you will observe a split signal in the C2 region. While m/z 28 is favored (direct cleavage), the presence of a significant m/z 27 peak is the diagnostic signature of carbon scrambling.

Fragmentation Tree Diagram

FragTree M Molecular Ion [13C]C2H6 (m/z 43) Allyl Allyl Cation [13C]C2H5+ (m/z 42) M->Allyl -H• (Dominant) VinylLabel Vinyl Cation (Retains Label) [13C]CH3+ (m/z 28) M->VinylLabel -CH3• (Direct Cleavage) VinylNoLabel Vinyl Cation (Lost Label) C2H3+ (m/z 27) M->VinylNoLabel -13CH3• (Scrambling Path) Propargyl Propargyl [13C]C2H3+ (m/z 40) Allyl->Propargyl -H2

Figure 2: Fragmentation tree showing the divergence in the C2 region due to label loss vs. retention.

Experimental Protocol: System Suitability

To ensure accurate detection of these isotopic shifts, the mass spectrometer must be tuned correctly to resolve m/z 42 from m/z 43 without "bleed" (crosstalk).

Instrument Parameters (GC-MS)
  • Ionization Source: Electron Ionization (EI).[1]

  • Electron Energy: 70 eV (Standard). Note: Lowering energy to 15-20 eV can reduce scrambling, potentially simplifying the spectrum, though sensitivity will drop.

  • Source Temperature: 230°C.[2]

  • Scan Range: m/z 10 – 100 (Low mass cutoff is critical to see m/z 27/28).

Step-by-Step Workflow
  • Background Subtraction: Propene is a volatile gas. Ensure the background air/water peaks (m/z 18, 28, 32) are subtracted carefully. Note that

    
     is m/z 28, which interferes with the labeled vinyl cation. High-resolution MS or careful background subtraction is required. 
    
  • Standard Injection: Inject natural propene first. Confirm the 41/42 ratio (Natural abundance of

    
     makes 42 approx 3.3% of 41).
    
  • Labeled Injection: Inject this compound.

  • Ratio Calculation: Calculate the ratio of m/z 28 to m/z 27.

    • If Ratio > 10:1

      
       Minimal scrambling (Direct cleavage dominates).
      
    • If Ratio

      
       1:1 or 2:1 
      
      
      
      Significant scrambling is occurring.

References

  • NIST Mass Spectrometry Data Center. (2023). Propene: Mass Spectrum (Electron Ionization).[3][1][2][4][5][6] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Harrison, A. G. (1992). Chemical Ionization Mass Spectrometry (2nd ed.). CRC Press.
  • Levsen, K., & Schwarz, H. (1983). Gas-phase chemistry of radical cations. Mass Spectrometry Reviews.

Sources

Defining Propene-2-13C: A Technical Standard for Isotopic Purity in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of metabolic flux analysis (MFA) and catalytic mechanism studies, the integrity of the tracer defines the validity of the model. Propene-2-13C (CAS: 37020-81-8) serves as a critical probe for elucidating carbon backbones in TCA cycle intermediates and polymerization kinetics. However, the commercial definition of "purity" often conflates chemical homogeneity with isotopic enrichment, leading to experimental artifacts.

This guide delineates the rigorous technical standards for this compound, establishing a distinction between Chemical Purity , Isotopic Enrichment , and Positional Isotopomer Purity . It provides a self-validating analytical workflow designed for researchers who require absolute certainty in their tracer data.

Part 1: The Purity Matrix – Definitions for Research

To ensure data integrity, researchers must treat purity as a three-dimensional matrix rather than a single percentage.

Purity ParameterTechnical DefinitionCriticality in ResearchAcceptance Criteria (High-Grade)
Chemical Purity The fraction of the sample that is Propene (

), regardless of isotopic mass.
High chemical impurities (e.g., propane, propyne) skew molar concentration calculations and reaction stoichiometry.

(Gas Phase)
Isotopic Enrichment The percentage of Carbon atoms at the C2 position that are

rather than

. Also known as Atom Percent Excess (APE).
Low enrichment dilutes the signal-to-noise ratio in NMR/MS, requiring longer acquisition times or higher concentrations.

Positional Purity The specificity of the

label being located exclusively at the C2 position (methine carbon), with no scrambling to C1 or C3.
Scrambling invalidates metabolic models that rely on specific carbon atom transitions (e.g., distinguishing Pyruvate Carboxylase vs. Dehydrogenase flux).

Regiospecificity

Part 2: Synthesis & Impurity Profiling (Causality)

Understanding the synthesis route is the only way to predict and control specific impurities. The industry-standard production of this compound involves the acid-catalyzed dehydration of 2-Propanol-2-13C .

The Mechanism and Its Byproducts

The reaction proceeds via an E1 elimination mechanism. The secondary carbocation intermediate is formed at the C2 position.

  • Primary Reaction:

    
    
    
  • Side Reaction (Ether Formation): Incomplete dehydration or lower temperatures favor the formation of Diisopropyl ether (labeled).

  • Side Reaction (Isomerization): At extreme temperatures, trace isomerization to propyne or propadiene can occur, though rare in controlled environments.

Synthesis Workflow Diagram

The following diagram illustrates the production logic and where impurities are rejected.

SynthesisWorkflow Precursor 2-Propanol-2-13C (Liquid) Reactor Dehydration Reactor (Acid Cat. / 170°C) Precursor->Reactor Feed Scrubber Caustic Scrubber (Removes Acid/CO2) Reactor->Scrubber Crude Gas CryoTrap Cryogenic Distillation (Removes Water/Ether) Scrubber->CryoTrap Wet Propene FinalProduct This compound (Gas Cylinder) CryoTrap->FinalProduct Purified Gas Waste Waste: Water, Ether CryoTrap->Waste

Figure 1: Synthesis and purification workflow for this compound via alcohol dehydration.

Part 3: Analytical Validation Protocols

A Certificate of Analysis (CoA) is only as good as the method used to generate it. For this compound, standard proton-decoupled carbon NMR is insufficient for quantitative purity due to the Nuclear Overhauser Effect (NOE).[1]

Protocol A: Quantitative -NMR (Inverse Gated Decoupling)

To accurately measure isotopic enrichment without signal distortion, the NOE must be suppressed, and relaxation delays must be sufficient.[2]

Objective: Determine Isotopic Enrichment and Positional Purity.

  • Sample Prep: Dissolve propene gas in deuterated chloroform (

    
    ) or benzene-
    
    
    
    in a pressure-valved NMR tube.
  • Pulse Sequence: Use Inverse Gated Decoupling (zgig) .

    • Why: The proton decoupler is ON during acquisition (to remove splitting and simplify the spectrum to singlets) but OFF during the relaxation delay. This eliminates the NOE signal enhancement, ensuring peak area is proportional to the number of nuclei.

  • Parameters:

    • Relaxation Delay (D1): Must be

      
       (Longitudinal Relaxation Time). For the olefinic C2 carbon, this is typically 10–20 seconds. Set D1 to 60s  to be safe.
      
    • Pulse Angle:

      
      .
      
  • Data Analysis:

    • Integrate the C2 signal (

      
       ppm).
      
    • Check for satellites or signals at C1/C3 positions.

    • Compare against a natural abundance standard (Benzene or TMS) added gravimetrically to calculate absolute enrichment.

Protocol B: GC-MS for Chemical Purity

Objective: Detect non-propene hydrocarbon impurities.

  • Column: Porous Layer Open Tubular (PLOT) column (e.g.,

    
    ).
    
  • Carrier: Helium.

  • Detection: FID (Flame Ionization Detector) for quantification; MS for identification.

  • Limit of Detection: Ensure the method can detect <100 ppm of propyne or propadiene.

Analytical Decision Tree

AnalyticalValidation Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR qNMR (Inverse Gated) Sample->NMR CheckChem Chemical Purity > 99%? GCMS->CheckChem CheckIso Isotopic Enrichment > 99 atom %? NMR->CheckIso CheckPos Positional Purity (C2 Only)? NMR->CheckPos CheckChem->CheckIso Yes Fail REJECT / RE-PURIFY CheckChem->Fail No CheckIso->CheckPos Yes CheckIso->Fail No Pass RELEASE BATCH CheckPos->Pass Yes CheckPos->Fail No

Figure 2: Analytical decision tree for validating this compound batch quality.

Part 4: Applications in Metabolic Flux Analysis (MFA)

The utility of this compound extends beyond simple tracing; it is a probe for pathway discrimination.

The TCA Cycle Entry Point

In mammalian cell culture or microbial fermentation, propene is often oxidized to propylene oxide and subsequently to pyruvate or acetyl-CoA depending on the engineered pathway. The C2 label provides a unique signature.

  • Pathway A (Pyruvate Dehydrogenase - PDH):

    • Pyruvate (

      
      ) 
      
      
      
      Acetyl-CoA (
      
      
      ) +
      
      
      .
    • The label moves from the ketone carbon of pyruvate to the carbonyl carbon of Acetyl-CoA.

  • Pathway B (Pyruvate Carboxylase - PC):

    • Pyruvate (

      
      ) + 
      
      
      
      
      
      Oxaloacetate (
      
      
      ).
    • The label remains on the internal carbon skeleton.

By analyzing the isotopomer distribution of downstream metabolites (e.g., Citrate, Glutamate) using the protocols defined above, researchers can quantify the flux ratio between PDH and PC, a critical metric in cancer metabolism and drug development.

References

  • Sigma-Aldrich. this compound Product Specifications and CAS 37020-81-8 Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Propene (1-Propene) Gas Phase IR and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • IUPAC. Compendium of Chemical Terminology (the "Gold Book"). Definitions of Isotopic Enrichment and Chemical Purity. Retrieved from [Link]

  • Caytan, E., et al. (2007). Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis by 13C NMR spectroscopy. Talanta. (Demonstrates the necessity of NOE suppression). Retrieved from [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Hydroformylation of Propene-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the rhodium-catalyzed hydroformylation of Propene-2-13C (


). Unlike standard bulk hydroformylation, this workflow prioritizes isotopic economy  and regiochemical precision . We utilize a cryogenic gas transfer manifold to ensure quantitative loading of the expensive isotopic precursor (

99% recovery) and employ ligand-directed catalysis to control the distribution of the

C label into either the

-position of n-butanal or the

-position of isobutyraldehyde. This protocol is essential for synthesizing isotopologues used in metabolic flux analysis and pharmacokinetics.

Strategic Experimental Design

The Challenge of the Label

This compound is a high-cost gas (approx. $500–$1,000/L). Standard high-pressure autoclaves operate with significant headspace, leading to poor atom economy if the gas phase is not fully consumed.

  • Solution: We employ a Cryogenic Transfer Protocol (CTP). The labeled propene is condensed quantitatively into the reactor, eliminating dead-volume losses associated with gas-phase pressurization.

Mechanistic Fate of the C Label

The position of the label in the final aldehyde depends entirely on the regioselectivity of the hydrometalation step (Markovnikov vs. Anti-Markovnikov).

  • Pathway A (Linear - Anti-Markovnikov): Hydride adds to C2 (

    
    C), Rh adds to C1. CO insertion at C1 yields n-butanal with the label at C3 (
    
    
    
    -carbon)
    .
  • Pathway B (Branched - Markovnikov): Hydride adds to C1, Rh adds to C2 (

    
    C). CO insertion at C2 yields isobutyraldehyde with the label at C2 (
    
    
    
    -carbon)
    .
Catalyst Selection[1]
  • For Linear Selectivity (n:iso > 30:1): Rh(acac)(CO)

    
     + Biphephos . The bulky bis-phosphite ligand enforces steric crowding, favoring terminal coordination.
    
  • For Mixed/Branched Selectivity: Rh(acac)(CO)

    
     + PPh
    
    
    
    . A standard monophosphine ligand allows for thermodynamic equilibration and lower regioselectivity (n:iso ~ 3:1 to 10:1).

Reaction Mechanism & Label Tracking

The following diagram illustrates the divergence in the catalytic cycle and the resulting position of the


C label.

HydroformylationMechanism Propene This compound (CH3-13CH=CH2) Coordination Alkene Coordination (π-complex) Propene->Coordination ActiveCat Active Catalyst [H-Rh(CO)L2] ActiveCat->Coordination Ins_Linear Anti-Markovnikov Insertion (Rh -> C1, H -> C2) Coordination->Ins_Linear Steric Bulk (Biphephos) Ins_Branched Markovnikov Insertion (Rh -> C2, H -> C1) Coordination->Ins_Branched Low Sterics (PPh3) Alkyl_Linear Linear Alkyl Rh (Rh-CH2-13CH2-CH3) Ins_Linear->Alkyl_Linear CO_Ins_Linear CO Insertion Alkyl_Linear->CO_Ins_Linear Acyl_Linear Linear Acyl (Rh-CO-CH2-13CH2-CH3) CO_Ins_Linear->Acyl_Linear Prod_Linear n-Butanal-3-13C (CH3-13CH2-CH2-CHO) Acyl_Linear->Prod_Linear + H2 / - Rh-H Alkyl_Branched Branched Alkyl Rh (Rh-13CH(CH3)2) Ins_Branched->Alkyl_Branched CO_Ins_Branched CO Insertion Alkyl_Branched->CO_Ins_Branched Acyl_Branched Branched Acyl (Rh-CO-13CH(CH3)2) CO_Ins_Branched->Acyl_Branched Prod_Branched Isobutyraldehyde-2-13C ((CH3)2-13CH-CHO) Acyl_Branched->Prod_Branched + H2 / - Rh-H

Figure 1: Mechanistic divergence of this compound hydroformylation. Green path yields C3-labeled n-butanal; Yellow path yields C2-labeled isobutyraldehyde.

Experimental Protocol

Equipment & Materials
  • Reactor: 50 mL Hastelloy or Stainless Steel high-pressure autoclave with magnetic stirring.

  • Gas Manifold: Stainless steel vacuum line with a calibrated volume (approx. 100-500 mL) and pressure transducer (0-10 bar).

  • Cooling: Liquid Nitrogen (LN2) and Acetone/Dry Ice bath.

  • Chemicals:

    • This compound (99 atom%

      
      C, Lecture Bottle).[1]
      
    • Precursor: Rh(acac)(CO)

      
       (CAS: 14874-82-9).
      
    • Ligand: Biphephos (CAS: 118803-36-6) or Triphenylphosphine (PPh

      
      ).
      
    • Solvent: Anhydrous Toluene (degassed).

    • Syngas: 1:1 CO:H

      
       mixture (Grade 5.0).
      
Step-by-Step Procedure
Phase 1: Catalyst Preparation (Glovebox)
  • In an N

    
    -filled glovebox, weigh Rh(acac)(CO)
    
    
    
    (3.0 mg, 11.6
    
    
    mol) and Biphephos (27 mg, 35
    
    
    mol) for a 1:3 Rh:L ratio.
    • Note: For PPh

      
      , use a 1:100 ratio (300 mg) to ensure stability.
      
  • Dissolve in 15 mL of anhydrous toluene. The solution should be clear yellow.

  • Transfer the solution into the autoclave base. Add a magnetic stir bar.

  • Seal the autoclave head loosely and transfer to the fume hood.

Phase 2: Quantitative Gas Transfer (Cryogenic)

This step replaces standard gas flushing to prevent loss of


C-Propene.
  • Evacuation: Connect the autoclave to the vacuum manifold. Tighten the seal. Freeze the solvent (Toluene) using LN2. Evacuate the headspace to <0.1 mbar to remove N

    
    .
    
  • Dosing:

    • Close the reactor valve.

    • Fill the Calibrated Volume on the manifold with this compound from the lecture bottle.

    • Record Pressure (

      
      ) and Temperature (
      
      
      
      ). Calculate moles using the Ideal Gas Law (
      
      
      ). Target: ~10-15 mmol propene.
  • Transfer:

    • Keep the autoclave in LN2 (Toluene is frozen solid).

    • Open the valve between the Calibrated Volume and the Autoclave. The propene will cryo-condense into the reactor (bp -47°C).

    • Wait until the manifold pressure drops to near zero (

      
      ).
      
    • Close the autoclave valve.

    • Warm up: Replace LN2 with a warm water bath to thaw the toluene and propene. Caution: Pressure will rise.

Phase 3: Reaction
  • Syngas Pressurization: Connect the autoclave to the Syngas (CO/H

    
    ) line.
    
  • Pressurize to 10 bar (150 psi) with Syngas at room temperature.

    • Note: Do not purge. The headspace is already vacuum/propene vapor.

  • Heating: Heat the reactor to 80°C with vigorous stirring (1000 rpm).

    • Reaction Time: 4–16 hours. Monitor gas uptake if a reservoir is attached.

  • Termination: Cool to room temperature, then to 0°C on ice.

  • Venting: Carefully vent the excess Syngas.

    • Tip: Vent through a cold trap (-78°C) to catch any volatile aldehyde or unreacted propene if yield verification is required.

Phase 4: Workup & Analysis
  • Open the autoclave. The solution should be clear to pale yellow.

  • Filtration: Filter through a small plug of silica or Celite to remove Rhodium black (if any decomposed).

  • Analysis: Take a 0.5 mL aliquot for NMR. Dilute with CDCl

    
    .
    

Analytical Characterization

Verify the position of the label using


C NMR (proton-decoupled).
ProductStructureLabel PositionExpected

C Shift (

, ppm)
Multiplicity
n-Butanal CH

-

CH

-CH

-CHO
C3 (

)
15.7 - 16.2 Enhanced Singlet
Isobutyraldehyde (CH

)

-

CH
-CHO
C2 (

)
41.0 - 41.5 Enhanced Singlet
Impurity: PropaneCH

-

CH

-CH

C216.3Singlet

Note: Chemical shifts are referenced to CDCl


 (77.16 ppm). The carbonyl carbon (CHO) at ~202 ppm will show natural abundance intensity unless double labeling is used.

Troubleshooting & Safety

Troubleshooting
  • Low Conversion:

    • Purity of this compound: Ensure no O

      
       was introduced during the lecture bottle connection.
      
    • CO Poisoning: If pressure is too high (>50 bar), Rh catalysis can be inhibited. Stick to 10-20 bar.

  • Low Regioselectivity (n:iso < 10:1 with Biphephos):

    • Ligand Oxidation: Biphephos is sensitive to air. Ensure glovebox handling is strict.

    • Temperature too high: Lower to 60-70°C to improve linearity at the cost of rate.

Safety
  • Carbon Monoxide (CO): Highly toxic. All venting must be done in a fume hood with a CO monitor active.

  • High Pressure: Ensure the autoclave is rated for at least 100 bar, even if operating at 20 bar.

  • Cryogens: Toluene expands upon thawing. Ensure the reactor is not 100% liquid full (max 60% fill volume).

References

  • Mechanistic Foundation: Evans, D. A.; Osborn, J. A.; Wilkinson, G. "Hydroformylation of Alkenes by Use of Rhodium Complex Catalysts." Journal of the Chemical Society A, 1968 , 3133–3142. Link

  • Regioselectivity (Biphephos): Billig, E.; Abatjoglou, A. G.; Bryant, D. R. "Bisphosphite Catalysts." U.S. Patent 4,769,498, 1988 . (Union Carbide). Link

  • Propene Hydroformylation Kinetics: Deshpande, R. M.; et al. "Kinetics of Hydroformylation of Propylene using Homogeneous Rh-PPh3 Complex Catalyst." Chemical Engineering Science, 1993 , 48(9), 1643-1650. Link

  • Isotopic Gas Handling: "Handling Stable Isotope Gases." Cambridge Isotope Laboratories Technical Notes. Link

  • NMR Data: "Spectral Database for Organic Compounds (SDBS)." SDBS No. 1165 (Butanal). Link

Sources

Investigating zeolitic catalysis pathways with Propene-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for investigating zeolitic catalysis mechanisms using isotopically labeled Propene-2-13C. It deviates from standard templates to prioritize experimental logic, data integrity, and mechanistic causality.

Mechanistic Elucidation of Propene Transformation via this compound and In Situ MAS NMR

Executive Summary

The transformation of light olefins over acidic zeolites (e.g., H-ZSM-5, H-SAPO-34) is a cornerstone of petrochemical processes, including oligomerization, aromatization, and the Methanol-to-Olefins (MTO) reaction. However, the exact nature of the "Hydrocarbon Pool" (HCP) and the competition between concerted oligomerization and stepwise carbenium ion mechanisms remain debated.

This guide details a rigorous protocol for using This compound as a mechanistic probe. Unlike natural abundance studies, site-specific labeling at the C2 position breaks the symmetry of the propene molecule, allowing researchers to distinguish between:

  • True Oligomerization: Retention of the 13C label at specific backbone positions.

  • Scrambling/HCP: Randomization of the label indicating deep skeletal isomerization or pooling via cyclopentenyl cation intermediates.

Strategic Foundation: Why this compound?

In zeolitic catalysis, the fate of the carbon backbone defines the mechanism.

  • Natural Propene: 1H NMR is often broadened by dipolar couplings; 13C natural abundance (1.1%) is too low for time-resolved in situ studies.

  • This compound:

    • Signal Enhancement: Provides ~100-fold sensitivity gain, enabling single-pulse acquisition (quantitative) rather than relying solely on Cross-Polarization (CP).

    • Mechanistic Contrast:

      • Dimerization (Hexene formation): If 2-13C propene dimerizes via a standard carbocation mechanism, the resulting hexene will have labels at specific positions (e.g., C2 and C4/C5 depending on the isomer).

      • Scrambling: If the reaction proceeds via a protonated cyclopropane intermediate or an active HCP cycle, the label will scramble into the C1 or C3 positions of the products.

Experimental Protocol: In Situ MAS NMR

Objective: Monitor the evolution of this compound adsorbed on H-ZSM-5 under reaction conditions (298 K – 673 K).

Phase 1: Catalyst Activation (The "Dry" Standard)

Water is the enemy of carbenium ion observation. Rigorous dehydration is non-negotiable.

  • Material: H-ZSM-5 (Si/Al ratio ~20–50).

  • Packing: Pack ~100 mg of zeolite into a 7 mm ZrO2 MAS rotor. Use a rotor cap capable of withstanding internal pressure (e.g., Torlon or Vespel).

  • Dehydration:

    • Connect the rotor (uncapped or with a porous cap) to a high-vacuum line (<

      
       mbar).
      
    • Heat incrementally: Ambient

      
       393 K (1 h) 
      
      
      
      673 K (hold for 12 h).
    • Rationale: Removes physisorbed water and frees Brønsted Acid Sites (BAS).

Phase 2: Controlled Adsorption (The "Vacuum" Loading)

Precise stoichiometry prevents over-saturation and pore blockage.

  • Cooling: Cool the sample to ambient temperature under dynamic vacuum.

  • Dosing:

    • Connect a calibrated volume of This compound gas (99% enrichment).

    • Dose onto the zeolite at a loading of ~0.5 to 1.0 molecules per acid site.

    • Condense the gas by cooling the rotor bottom with liquid nitrogen (77 K) to ensure quantitative transfer.

  • Sealing: Flame-seal the glass ampoule or tightly close the valve-equipped rotor under vacuum.

Phase 3: Reaction & Acquisition (The "Pulse" Standard)

Instrument: Bruker Avance III (or equivalent) 400-600 MHz Wide Bore.

  • Spinning: Spin the rotor at 3–5 kHz (low speed avoids frictional heating artifacts, though 10+ kHz is needed if CSA sidebands overlap).

  • Pulse Sequence:

    • HPDEC (High Power Decoupling): Use a single

      
       pulse on 13C with high-power proton decoupling (e.g., SPINAL-64).
      
    • Why: Direct excitation is quantitative. CP (Cross Polarization) distorts intensities based on cross-relaxation rates.

    • Recycle Delay: Set to 5–10 s (check

      
       relaxation of the label).
      
  • Temperature Program:

    • Start at 298 K. Acquire reference spectrum.

    • Step-heat: 323 K, 373 K, 423 K, 473 K.

    • Acquire spectra at each plateau (approx. 15–30 min accumulation).

Data Analysis & Interpretation
Chemical Shift Library (this compound)

Use this table to assign signals in your 13C MAS NMR spectra.

Species13C Chemical Shift (

, ppm)
Interpretation
This compound (Gas) ~135Unreacted / Physisorbed gas.
This compound (Adsorbed) 138 – 145Interaction with BAS (downfield shift).
Oligomers (Aliphatic) 10 – 40Saturated carbons in dimers/trimers.
Oligomers (Olefinic) 110 – 150C=C double bonds in linear oligomers.
Allyl Cations 150 – 160Stabilized carbocations (Active species).
Cyclopentenyl Cations 150 – 240The "Smoking Gun" of HCP. Distinct low-field signals.
Aromatics (BTX) 128 – 138Benzene, Toluene, Xylenes (End products).
Mechanistic Logic Flow
  • Initial State: Signal at ~135 ppm (C2 of propene).

  • Dimerization (Low T): Appearance of aliphatic signals (~20 ppm). If the label remains distinct (sharp lines), oligomerization is orderly.

  • Scrambling (Medium T): If the 135 ppm signal broadens or new signals appear at ~117 ppm (C1/C3 position), scrambling is occurring via protonated cyclopropane or hydride transfer.

  • HCP Formation (High T): Appearance of signals >150 ppm indicates the formation of Cyclopentenyl Cations , confirming the transition from simple oligomerization to the autocatalytic Hydrocarbon Pool mechanism.

Visualization: Reaction Pathway & Experimental Workflow

The following diagram illustrates the divergent pathways (Oligomerization vs. HCP) and the corresponding NMR signatures.

Zeolite_Propene_Mechanism Propene This compound (135 ppm) BAS Brønsted Acid Site (H-ZSM-5) Propene->BAS Adsorption Dimer Dimerization (C6 Olefins) BAS->Dimer < 400 K Scramble Scrambling (Protonated Cyclopropane) BAS->Scramble Isomerization Oligomers Linear Oligomers (Aliphatic: 15-40 ppm) (Olefinic: 110-140 ppm) Dimer->Oligomers Stepwise Growth HCP Hydrocarbon Pool (Cyclopentenyl Cations) Scramble->HCP Ring Closure HCP->Oligomers Olefin Cycle Aromatics Aromatics (Coke) (128-135 ppm) HCP->Aromatics Dehydrogenation (> 550 K)

Figure 1: Mechanistic divergence of this compound on acidic zeolites. The "Hydrocarbon Pool" pathway is characterized by the formation of cyclic cations (red), distinguishable from linear oligomers (green) by specific low-field NMR shifts.

References
  • Wang, Q., et al. (2019). "Mechanistic studies of zeolite catalysis via in situ solid-state nuclear magnetic resonance spectroscopy: progress and prospects." Frontiers of Chemical Science and Engineering. Link

  • Luzgin, M. V., et al. (2005).[1] "Mechanism studies of the conversion of 13C-labeled n-butane on zeolite H-ZSM-5 by using 13C magic angle spinning NMR spectroscopy and GC-MS analysis." Chemistry – A European Journal. Link

  • Lashchinskaya, Z. N., et al. (2023).[2] "Effect of Silver Cations on Propene Aromatization on H-ZSM-5 Zeolite Investigated by 13C MAS NMR and FTIR Spectroscopy." ACS Catalysis.[2] Link

  • Gao, P., et al. (2023).[3] "Protonated methylcyclopropane is an intermediate providing complete 13C-label scrambling at C4 olefin isomerization in zeolite."[3] Chem Catalysis. Link

  • Chowdhury, A. D., et al. (2024). "In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach." Chemical Society Reviews. Link

Sources

Unraveling the Epoxidation of Propylene: A Mechanistic Guide Using Propene-2-13C Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed exploration of the mechanism of propylene epoxidation, a cornerstone reaction in chemical synthesis, with a specific focus on the use of Propene-2-13C as an isotopic tracer. By leveraging the power of isotopic labeling, researchers can gain profound insights into the intricate bond-forming and bond-breaking steps that govern this transformation. This guide is designed to be a comprehensive resource, blending theoretical understanding with practical protocols for those seeking to employ this powerful technique in their own research.

The Significance of Propylene Epoxidation and the Role of Isotopic Labeling

Propylene oxide, the product of propylene epoxidation, is a vital chemical intermediate in the production of a vast array of consumer and industrial goods, including polyurethanes, propylene glycols, and various surfactants. The development of efficient and selective methods for propylene epoxidation is a subject of intense research, with the Hydrogen Peroxide to Propylene Oxide (HPPO) process, often utilizing titanium silicalite-1 (TS-1) as a catalyst, being a leading green technology.[1][2][3][4]

Understanding the precise reaction mechanism is paramount for optimizing catalyst design, reaction conditions, and overall process efficiency. Isotopic labeling, particularly with stable isotopes like Carbon-13 (13C), serves as a powerful tool for elucidating these mechanisms. By strategically placing a 13C label within the propylene molecule, such as in this compound, we can trace the fate of this specific carbon atom throughout the reaction, providing unambiguous evidence for the underlying chemical transformations.

The Established Mechanism of Propylene Epoxidation on TS-1 Catalysts

The epoxidation of propylene over titanium silicalite-1 (TS-1) using hydrogen peroxide (H2O2) is widely accepted to proceed through the formation of a key active intermediate, a titanium hydroperoxo species (Ti-OOH).[5][6][7] The framework-substituted titanium atoms in the TS-1 zeolite are the active sites for this reaction.[1][7]

The reaction is generally believed to follow these key steps:

  • Formation of the Active Oxidant: Hydrogen peroxide adsorbs onto a tetrahedral titanium(IV) site within the TS-1 framework, forming a titanium hydroperoxo (Ti-OOH) species.[5][6] In-situ spectroscopic studies have provided strong evidence for a six-coordinated Ti–OOH (η2) species as the active intermediate, particularly in the presence of a solvent like methanol.[8][9]

  • Nucleophilic Attack by Propylene: The propylene molecule, with its electron-rich double bond, acts as a nucleophile and attacks the electrophilic terminal oxygen atom of the Ti-OOH species.

  • Oxygen Transfer and Epoxide Formation: This attack leads to the transfer of an oxygen atom to the propylene double bond, forming propylene oxide.

  • Catalyst Regeneration: The resulting titanium hydroxide species is then dehydrated to regenerate the active titanium site, completing the catalytic cycle.

The overall reaction kinetics are often described by an Eley-Rideal mechanism, where H2O2 is adsorbed onto the catalyst surface and reacts with propylene from the gas or liquid phase.[2][6] However, some studies have also proposed a Langmuir-Hinshelwood model, suggesting the co-adsorption of both reactants.[10]

Probing the Mechanism with this compound: A Hypothetical Experimental Design

While direct experimental literature utilizing this compound for this specific reaction is scarce, we can design a robust experimental protocol based on the established mechanism and analytical techniques to demonstrate its utility. The primary goal of using this compound is to confirm that the carbon skeleton of propylene remains intact during the epoxidation process and that the oxygen atom is added across the double bond without any rearrangement.

Synthesis of this compound

This compound can be synthesized through various established organic chemistry routes. One common approach involves the Grignard reaction of a 13C-labeled methyl magnesium halide with an appropriate carbonyl compound, followed by dehydration. Commercial availability from specialized chemical suppliers is also an option for researchers.

Experimental Workflow for Propylene Epoxidation using this compound

The following diagram illustrates a typical workflow for conducting the epoxidation of this compound and subsequent analysis.

G cluster_0 Reaction Setup cluster_1 Reaction & Quenching cluster_2 Product Analysis cluster_3 Data Interpretation start This compound reactor High-Pressure Reactor start->reactor catalyst TS-1 Catalyst catalyst->reactor solvent Methanol solvent->reactor oxidant H2O2 oxidant->reactor reaction Epoxidation Reaction (Controlled T & P) reactor->reaction quench Quenching (e.g., with Na2SO3) reaction->quench extraction Product Extraction quench->extraction gcms GC-MS Analysis extraction->gcms nmr 13C NMR Spectroscopy extraction->nmr interpretation Mechanistic Elucidation gcms->interpretation nmr->interpretation

Caption: Experimental workflow for propylene epoxidation using this compound.

Application Notes: Causality and Self-Validation

  • Choice of Catalyst (TS-1): Titanium silicalite-1 is chosen for its well-defined active sites (isolated framework Ti atoms) and high selectivity in propylene epoxidation with H2O2.[1][4] The MFI framework of TS-1 provides shape selectivity, minimizing side reactions.

  • Solvent Selection (Methanol): Methanol is a protic solvent that plays a crucial role in stabilizing the Ti-OOH intermediate through hydrogen bonding, thereby lowering the activation energy of the reaction.[1] However, it can also participate in side reactions, leading to the formation of propylene glycol monomethyl ethers.

  • Isotopic Labeling (this compound): Placing the 13C label at the central carbon atom is strategic. If the reaction proceeds without rearrangement, the label should remain at the corresponding position in the propylene oxide product. Any scrambling of the label would indicate alternative mechanistic pathways.

  • Self-Validating Protocols: The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating analytical approach. GC-MS will confirm the mass of the labeled propylene oxide, while 13C NMR will definitively determine the position of the 13C label within the molecule.

Detailed Protocols

Catalyst Preparation and Characterization

A small-crystal TS-1 catalyst is synthesized to minimize diffusion limitations.[1]

Protocol: Synthesis of Small-Crystal TS-1

  • Prepare two solutions:

    • Solution A: Mix tetraethyl orthosilicate (TEOS) and tetra-n-butyl orthotitanate (TBOT) in isopropanol.

    • Solution B: Dissolve tetrapropylammonium hydroxide (TPAOH) in deionized water.

  • Slowly add Solution A to Solution B under vigorous stirring.

  • Continue stirring for 1 hour to form a homogeneous gel.

  • Transfer the gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 175°C for 48 hours for hydrothermal synthesis.

  • Cool the autoclave, and collect the solid product by filtration, washing with deionized water until the pH is neutral.

  • Dry the product at 110°C overnight.

  • Calcine the dried powder at 550°C for 6 hours in air to remove the template.

Catalyst Characterization:

  • XRD: To confirm the MFI structure of the TS-1 zeolite.

  • FT-IR and UV-Vis: To verify the incorporation of titanium into the zeolite framework.[7]

  • N2 Adsorption-Desorption: To determine the surface area and pore size distribution.

Propylene Epoxidation Reaction with this compound

Protocol: Epoxidation Reaction

  • Charge a high-pressure stainless-steel reactor with the synthesized TS-1 catalyst (e.g., 0.5 g) and methanol (e.g., 50 mL).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce this compound into the reactor to a desired pressure (e.g., 10 bar).

  • Heat the reactor to the reaction temperature (e.g., 40-60°C) with stirring.

  • Start the reaction by introducing a specific amount of aqueous H2O2 (e.g., 30 wt%) into the reactor using a high-pressure pump.

  • Maintain the reaction at the set temperature and pressure for a specified time (e.g., 1-4 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the unreacted propylene.

  • Quench the reaction by adding a reducing agent like sodium sulfite to decompose any remaining H2O2.

  • Collect the liquid product mixture for analysis.

Product Analysis

Protocol: GC-MS Analysis

  • Inject a sample of the liquid product into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable column for separating propylene oxide from the solvent and byproducts.

  • Analyze the mass spectrum of the peak corresponding to propylene oxide. The molecular ion peak should be at m/z = 59, confirming the incorporation of one 13C atom.

  • Analyze the fragmentation pattern to further confirm the structure.

Protocol: 13C NMR Spectroscopy

  • Prepare an NMR sample of the liquid product, typically in a deuterated solvent like CDCl3.

  • Acquire a 13C NMR spectrum.

  • Analyze the chemical shifts. For unlabeled propylene oxide, the expected chemical shifts are approximately:

    • C1 (CH3): ~17 ppm

    • C2 (CH): ~51 ppm

    • C3 (CH2): ~47 ppm

  • For the product from this compound, a significantly enhanced signal is expected at ~51 ppm, confirming that the 13C label is at the C2 position of the propylene oxide ring.

Expected Results and Mechanistic Interpretation

The expected outcome of this experiment is the formation of Propylene-2-13C oxide as the major product. This would be confirmed by:

  • GC-MS: A molecular ion peak at m/z 59.

  • 13C NMR: A strong signal at approximately 51 ppm, with the signals for the other two carbons showing their natural abundance intensity.

This result would provide strong evidence for a mechanism where the epoxidation occurs directly across the double bond of propylene without any skeletal rearrangement or scrambling of the carbon atoms. This is consistent with the proposed mechanism involving the attack of the propylene double bond on the Ti-OOH active species.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for propylene epoxidation over a TS-1 catalyst.

ParameterValueReference
CatalystTS-1[1][4]
OxidantH2O2 (30 wt%)[1]
SolventMethanol[1]
Temperature40 - 60 °C[11]
Pressure10 - 30 bar[12]
H2O2 Conversion>90%[8]
Propylene Oxide Selectivity>95%[13]
Main ByproductsPropylene glycol, Propylene glycol monomethyl ethers[8]

Conclusion

The use of this compound as an isotopic tracer provides a powerful and definitive method for interrogating the mechanism of propylene epoxidation. The experimental protocols outlined in this guide, coupled with the established understanding of the TS-1 catalyzed reaction, offer a clear pathway for researchers to validate the accepted mechanism and explore the subtleties of this industrially significant transformation. The combination of careful experimental design and advanced analytical techniques will continue to drive innovation in catalyst development and process optimization for a more sustainable chemical future.

References

  • Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation. (n.d.).
  • Characterization and Catalytic Performance of Deactivated and Regenerated TS-1 Extrudates in a Pilot Plant of Propene Epoxidation. Industrial & Engineering Chemistry Research, 51(33), 10736-10744. (2012). Retrieved from [Link]

  • The roles of different titanium species in TS-1 zeolite in propylene epoxidation studied by in situ UV Raman spectroscopy. RSC Advances, 5(128), 105937-105944. (2015). Retrieved from [Link]

  • Propylene epoxidation over modified TS-1 catalysts in fixed-bed reactor. (2009). Frontiers of Chemical Engineering in China, 3(4), 438-443. Retrieved from [Link]

  • Au/TS-1 catalyst for propylene epoxidation with H2 and O2: Effect of surface property and morphology of TS-1 zeolite. (2020). Catalysis Today, 355, 439-447. Retrieved from [Link]

  • Kinetics of epoxidation of propylene over TS-1 in isopropanol. (2018). Chemical Engineering Journal, 346, 524-533. Retrieved from [Link]

  • Direct aerobic liquid phase epoxidation of propylene catalyzed by Mn(iii) porphyrin under mild conditions: evidence for the existence of both peroxide and Mn(iv)-oxo species from in situ characterizations. RSC Advances, 6(81), 77857-77865. (2016). Retrieved from [Link]

  • Epoxidation of propylene with H2O2 catalyzed by supported TS-1 catalyst in a fixed-bed reactor: Experiments and kinetics. (2013). Chemical Engineering Journal, 215-216, 306-314. Retrieved from [Link]

  • Enhanced Selectivity of the Propylene Epoxidation Reaction on a Cu Monolayer Surface via Eley-Rideal Mechanism. ChemPhysChem, 23(16), e202200334. (2022). Retrieved from [Link]

  • In Situ UV Raman Spectroscopic Study on the Reaction Intermediates for Propylene Epoxidation on TS-1. The Journal of Physical Chemistry C, 116(16), 9122-9131. (2012). Retrieved from [Link]

  • (a) Relative energy profile for the epoxidation of propylene to PO via... (n.d.). Retrieved from [Link]

  • Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. Industrial & Engineering Chemistry Research, 60(6), 2446-2457. (2021). Retrieved from [Link]

  • Off-line analysis in the manganese catalysed epoxidation of ethylene-propylene-diene rubber (EPDM) with hydrogen peroxide. RSC Advances, 11(52), 32931-32939. (2021). Retrieved from [Link]

  • Direct propylene epoxidation with molecular oxygen over titanosilicate zeolites. National Science Review, nwae305. (2024). Retrieved from [Link]

  • (PDF) In-situ spectroscopic insights into the dual-site synergistic electrocatalytic mechanism of propylene epoxidation over single-Ag-atom catalyst. (n.d.). Retrieved from [Link]

  • Review and perspectives on TS-1 catalyzed propylene epoxidation. iScience, 27(2), 109064. (2024). Retrieved from [Link]

  • Isotopic Studies of Reaction Pathways within Propylene Epoxidation over Promoted Silver Catalysts. (2024). ACS. Figshare. Retrieved from [Link]

  • Investigating the mechanism of propylene epoxidation over halogen (X = F, Cl, Br, I) modified Cu2O(110) surfaces: a theoretical study. Catalysis Science & Technology, 14(1), 136-144. (2024). Retrieved from [Link]

  • (PDF) 13C NMR Study of Poly(propylene Oxide) and. (n.d.). Retrieved from [Link]

  • Propene epoxidation with molecular oxygen: Advancements from nanoparticle to single-atom catalysts. Carbon Neutralization, 3(1), 1-22. (2024). Retrieved from [Link]

  • Propylene Epoxidation using Molecular Oxygen over Copper- and Silver-Based Catalysts: A Review. ACS Catalysis, 10(11), 6053-6072. (2020). Retrieved from [Link]

  • Adjusting the Chemical Reactivity of Oxygen for Propylene Epoxidation on Silver by Rational Design: The Use of an Oxyanion and Cl. ACS Catalysis, 13(9), 6246-6254. (2023). Retrieved from [Link]

  • Propylene oxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Direct Electrocatalytic Propylene Epoxidation on PdO x and PtO x. The Journal of Physical Chemistry C, 128(41), 17755-17761. (2024). Retrieved from [Link]

  • Theoretical Studies on the Direct Propylene Epoxidation Using Gold-Based Catalysts: A Mini-Review. Catalysts, 8(10), 425. (2018). Retrieved from [Link]

  • The roles of different titanium species in TS-1 zeolite in propylene epoxidation studied by in situ UV Raman spectroscopy. (2015). RSC Advances, 5(128), 105937-105944. Retrieved from [Link]

  • 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Propene epoxidation with TS-1. (n.d.). Retrieved from [Link]

  • Theoretical Investigation of Propylene Epoxidation Using H2 and O2 Over Titanosilicate-Supported Au Catalysts. Catalysis Letters, 151(1), 223-233. (2021). Retrieved from [Link]

  • Propylene oxide. (n.d.). In NIST WebBook. Retrieved from [Link]

  • 13 C NMR spectrum of poly(1,2-propylene oxide)(P1) synthesized in the presence of carbazylpotassium. (n.d.). Retrieved from [Link]

  • 13C NMR study of the tacticity of poly(propylene oxide)s prepared by polymerization with α,β,γ,δ‐tetraphenylporphyrin/AlEt2Cl as initiator system. (1990). Macromolecular Chemistry and Physics, 191(4), 871-880. Retrieved from [Link]

  • Propylene Oxide. (n.d.). Retrieved from [Link]

  • Preparation of propene. (n.d.).
  • A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. (n.d.). Retrieved from [Link]

  • Sustainable catalysts for propylene synthesis. (2022). Nature Catalysis, 5(2), 85-86. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing isotopic scrambling during Propene-2-13C synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for high-level application scientists and researchers.

Ticket Subject: Minimizing Isotopic Scrambling & Maximizing Fidelity Status: Open Priority: High (Isotopic Purity Critical)

Executive Summary & Root Cause Analysis

The Core Problem: Synthesizing Propene-2-13C (


) presents a unique challenge compared to longer-chain olefins. While the symmetry of the 2-propyl cation intermediate prevents "positional" scrambling via simple intramolecular hydride shifts (since shifting a hydride from C1/C3 to C2 generates a thermodynamically prohibitive primary carbocation), the real enemy is intermolecular scrambling .

Mechanism of Scrambling: Under acidic conditions (dehydration), propene is highly susceptible to oligomerization-cracking cycles .

  • Dimerization: Two propene units form a

    
     carbocation.
    
  • Rearrangement: The

    
     species undergoes rapid hydride/methyl shifts, randomizing the 
    
    
    
    label position.
  • Cracking: The

    
     species cracks back into two propene units, distributing the randomized label into terminal positions (C1 or C3).
    

Recommendation Matrix:

  • For Maximum Isotopic Fidelity (<1g scale): Use the Wittig Reaction . It proceeds via a concerted mechanism, bypassing carbocations entirely.

  • For Scalability (>10g scale): Use Flow-Dehydration over

    
    -Alumina . Residence time control is the only way to suppress oligomerization.
    

Route A: The Wittig Protocol (Gold Standard for Purity)

Methodology: Concerted [2+2] Cycloaddition. Precursors: Acetone-2-13C + Methyltriphenylphosphonium bromide.

The Workflow

This route avoids the thermodynamic "valleys" of carbocations by utilizing the kinetic control of the oxaphosphetane intermediate.[1]

Step-by-Step Protocol:

  • Ylide Generation:

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

    • Cool to 0°C (Note: -78°C is unnecessary for non-stabilized ylides, but 0°C controls exotherm).

    • Add n-Butyllithium (2.5 M in hexanes) dropwise.

    • Checkpoint: Solution must turn bright yellow (ylide formation). Stir for 1 hour.

  • Addition of Label:

    • Cool to -78°C .[2]

    • Add Acetone-2-13C (1.0 equiv) slowly to the ylide solution.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Quench & Isolation:

    • Since Propene (bp -47.6°C) is a gas, the reaction vessel must be connected to a cryogenic trap (liquid

      
      /isopropanol slush).
      
    • Gently heat the reaction flask (40°C) to drive the propene gas into the trap.

    • Purification: Distillation from the trap through a cold condenser (-20°C) to remove residual solvent vapors.

Troubleshooting The Wittig Route
SymptomProbable CauseCorrective Action
Low Yield Moisture in THF quenching the ylide.Distill THF over Na/Benzophenone immediately before use. Ensure glassware is flame-dried.
No Reaction Base degraded (n-BuLi titer low).Titrate n-BuLi using diphenylacetic acid or switch to KHMDS (solid, easier to handle).
Impurity: Propane Excess n-BuLi acting as a reducing agent.Ensure strict stoichiometry (1.05 equiv base to phosphonium salt).

Route B: Catalytic Dehydration (High Risk/High Reward)

Methodology: Acid-catalyzed elimination (E1/E2 hybrid). Precursor: 2-Propanol-2-13C.

The Scrambling Defense Strategy

To use this route, you must prevent the propene product from "seeing" the catalyst again. Batch reactors are forbidden for this synthesis; the residence time is too long, promoting oligomerization.

Required Setup: Continuous Flow Reactor (Fixed Bed). Catalyst:


-Alumina (preferred over Zeolites like H-ZSM-5, which are too acidic and promote aromatization/scrambling).

Protocol:

  • Catalyst Pre-treatment: Calcining

    
    -Alumina at 400°C for 4 hours under 
    
    
    
    flow to remove physisorbed water.
  • Reaction Conditions:

    • Temperature: 300°C - 320°C .

    • WHSV (Weight Hourly Space Velocity): > 5 h⁻¹ . High flow rate is critical.

  • Process:

    • Feed 2-Propanol-2-13C (liquid) into a pre-heater.

    • Pass vapor over the catalyst bed.[3][4]

    • Immediately condense water and unreacted alcohol (0°C trap).

    • Collect Propene gas in a downstream cryo-trap (-78°C).

Critical Control Points
  • Conversion Limit: Do not aim for 100% conversion. Stop at 80% conversion . The last 20% requires harder forcing, which triggers scrambling.

  • Acidity: Avoid strong Brønsted acids (Sulfuric acid, H-ZSM-5).

    
    -Alumina provides Lewis acidity which favors E2-like elimination, reducing carbocation lifetime.
    

Visualizing the Scrambling Pathway

The following diagram illustrates why batch dehydration fails and how the Wittig route bypasses the danger zone.

G cluster_0 Route A: Wittig (Safe) cluster_1 Route B: Acid Dehydration (Risky) Acetone Acetone-2-13C Oxaphosphetane Oxaphosphetane (Concerted Intermediate) Acetone->Oxaphosphetane + Ph3P=CH2 Propene_Pure This compound (High Fidelity) Oxaphosphetane->Propene_Pure Elimination IPA 2-Propanol-2-13C Cation 2-Propyl Cation (CH3-13CH+-CH3) IPA->Cation H+ / -H2O Propene_Direct This compound Cation->Propene_Direct Fast Elimination Dimer C6 Dimer Cation (Oligomerization) Scrambled_Pool Randomized C6 Pool Dimer->Scrambled_Pool Hydride Shifts Propene_Scrambled Scrambled Propene (1-13C, 2-13C, 3-13C) Scrambled_Pool->Propene_Scrambled Cracking Propene_Direct->Dimer + Cation (High Conc.)

Caption: Comparison of the concerted Wittig pathway (left) versus the acid-catalyzed pathway (right), highlighting the oligomerization loop that causes isotopic scrambling.

Analytical Verification (QC)

You cannot assume purity. You must verify the label position.

13C NMR Spectroscopy[2][5][6][7]
  • Target: this compound.

  • Observation: You should see a massive singlet (or enhanced signal) at ~133-134 ppm (C2).

  • Scrambling Check:

    • If the label migrated to C1/C3: You will see signals at ~115 ppm (C1) or ~19 ppm (C3).

    • Coupling: If scrambling occurred, you might see

      
      -
      
      
      
      coupling (doublets) if a labeled C2 reacted with a scrambled C1/C3 precursor during oligomerization, though this is rare in dilute labeling.
    • Proton Coupling: In the proton-coupled

      
       NMR, C2 is a doublet (coupled to H), while C1 is a triplet and C3 is a quartet. This confirms the carbon type holding the label.
      
Mass Spectrometry (GC-MS)
  • Parent Ion: m/z 43 (Propene-13C).

  • Fragmentation:

    • Loss of methyl radical (

      
      ).
      
    • Pure 2-13C: Loss of unlabeled methyl (m/z 15) leaves a fragment at m/z 28 (

      
      ).
      
    • Scrambled (1-13C): Loss of unlabeled methyl leaves m/z 28.

    • Scrambled (3-13C): Loss of labeled methyl (m/z 16) leaves m/z 27 (

      
      ).
      
    • Diagnostic: Presence of m/z 27 fragment indicates the label migrated to the methyl group (C3).

References

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.

  • Olah, G. A., & Molnar, A. (2003). Hydrocarbon Chemistry. Wiley-Interscience. (Detailed mechanisms of acid-catalyzed oligomerization and cracking).

  • Pines, H. (1981). The Chemistry of Catalytic Hydrocarbon Conversions. Academic Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms for E1/E2 and Wittig).
  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16. (Relevant for acetone precursor synthesis considerations).

Sources

Advanced Technical Guide: Optimizing Propene-2-13C NMR Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: February 2026


C-Labeled Propene Analysis

Introduction

Welcome. You are likely accessing this guide because you are observing poor signal-to-noise ratio (SNR) in your Propene-2-


C experiments. This is a multi-variable problem involving the low sensitivity of the 

C nucleus, the physical state of the analyte (gas at STP), and relaxation dynamics specific to the methine (C2) position.

As a Senior Application Scientist, I have structured this guide to move beyond basic operation. We will treat the NMR spectrometer as a deterministic system where every parameter—from the sample tube pressure to the exponential window function—is a variable we can optimize for maximum sensitivity.

Module 1: Sample Constitution & Thermodynamics

"The signal cannot be created; it can only be preserved."

The most common cause of poor SNR in propene analysis is insufficient molar concentration in the active coil volume. Propene (


) is a gas. Standard "bubbling" into CDCl

often yields transient, low concentrations.
Troubleshooting Guide: Sample Preparation

Q: I am bubbling Propene-2-


C into solvent, but the signal is weak. Why? 
A:  You are fighting Henry’s Law. The solubility of gases decreases as temperature increases. At 298 K (25°C), the saturation limit of propene in chloroform is relatively low. Furthermore, Propene-2-

C is an expensive labeled isotope; "bubbling" is wasteful.

Protocol: The Condensed Phase Method (Cryogenic Transfer)

  • Objective: Maximize molarity (

    
    ) within the receiver coil.
    
  • Equipment: J. Young valve NMR tube (High-pressure rated), Vacuum line.

  • Step-by-Step:

    • Connect the J. Young tube containing 0.5 mL of degassed solvent (e.g., CDCl

      
       or Benzene-
      
      
      
      ) to a vacuum line.
    • Freeze the solvent with liquid N

      
       and evacuate the headspace (static vacuum).
      
    • Connect your Propene-2-

      
      C source.
      
    • Calibrate a specific volume of gas (based on pressure/volume calculation) to condense into the tube.

    • Critical: Ensure the final pressure at room temperature does not exceed the tube's rating (typically 5–10 bar for standard J. Young tubes).

    • Close the valve, thaw, and equilibrate.

Q: Which solvent maximizes SNR? A: Viscosity drives correlation time (


). Lower viscosity solvents generally allow sharper lines, but for gases, solubility is king.
  • Benzene-

    
    :  Excellent solubility for alkenes; provides good lock stability.
    
  • CDCl

    
    :  Standard, but lower propene solubility than benzene.
    
Visualization: Sample State Logic

SamplePrep Start Start: Low SNR CheckState Check Sample State Start->CheckState Method Method of Introduction CheckState->Method Bubbling Bubbling Gas Method->Bubbling Sealed Sealed/Pressure Tube Method->Sealed Action1 STOP. Inefficient for labeled gas. Switch to condensation. Bubbling->Action1 Action2 Calculate Pressure Limit. Condense via LN2. Sealed->Action2

Figure 1: Decision matrix for handling gas-phase labeled isotopes to maximize coil concentration.

Module 2: Acquisition Physics & Pulse Sequences

"Noise is random; Signal is coherent. Bias the statistics."

The C2 carbon in propene (


) is a methine  carbon. This is chemically distinct from the methyl (C3) and methylene (C1).
Troubleshooting Guide: Pulse Parameters

Q: My scan is taking hours. Can I shorten the Relaxation Delay (


)? 
A:  Only if you adjust the flip angle.
  • The Physics: The C2 methine proton provides a dipolar relaxation pathway, making its

    
     shorter than a quaternary carbon but longer than the methyl group (which relaxes fast due to rotation).
    
  • The Trap: If you use a

    
     pulse with a short 
    
    
    
    (e.g., 1s), you saturate the nuclei. They cannot return to equilibrium magnetization (
    
    
    ) before the next pulse.
  • The Fix: Use the Ernst Angle or a standard

    
     pulse.
    
    • Protocol: Set Flip Angle =

      
      . Set 
      
      
      
      seconds. This allows rapid pulsing (more scans per unit time).

Q: How do I exploit the Nuclear Overhauser Effect (NOE)? A: Since C2 has a directly attached proton, it is a prime candidate for NOE enhancement, which can boost signal by up to 200% (


).
  • Wrong Sequence: Inverse Gated Decoupling (decoupler on during acquisition, off during delay). This kills NOE. Used for integration only.

  • Correct Sequence: Power Gated Decoupling (e.g., Bruker zgpg30).

    • Mechanism: The proton decoupler is ON (low power) during the relaxation delay (

      
      ) to build up NOE, and ON (high power) during acquisition (
      
      
      
      ) to decouple.

Data Table: Pulse Sequence Selection for SNR

ObjectivePulse Sequence (Bruker/Varian)Decoupling StateNOE StatusSNR Impact
Max SNR (Recommended) zgpg30 / s2pulON (Always)Full Build-up High (up to 3x)
Quantitative Integrationzgig / s2pul (inv gate)ON (Acq only)NoneLow
Coupled Spectrumzg / s2pul (gate off)OFFNoneVery Low (Split peaks)

Module 3: Processing & Hardware Optimization

"The experiment ends at the Fourier Transform, but the data begins there."

Troubleshooting Guide: Post-Processing

Q: The baseline is noisy and the peak is jagged. A: You need to apply Window Functions (Apodization).

  • Exponential Multiplication (EM): Multiplies the FID by

    
    .
    
  • Parameter: Line Broadening (LB).

  • Optimization: For

    
    C, the natural linewidth is often narrow. Setting LB too high broadens the peak, reducing height. Setting it too low leaves noise.
    
    • Target: Set LB equal to the natural linewidth (Matched Filter).[1] For Propene-2-

      
      C in solution, start with LB = 1.0 Hz to 2.0 Hz .
      

Q: I have a "rolling" baseline. A: This is often acoustic ringing or the "smile" effect from the first few points of the FID.

  • Fix: Apply Backward Linear Prediction (LP) to the first 2-3 points of the FID before FT. This reconstructs the corrupted initial data points.

Visualization: Signal Processing Workflow

Processing RawFID Raw FID (Time Domain) Apodization Apodization (EM: LB=1.5 Hz) RawFID->Apodization Reduce Noise ZeroFill Zero Filling (Size = 2 x TD) Apodization->ZeroFill Interpolate FT Fourier Transform ZeroFill->FT Phase Phase Correction (Auto + Manual) FT->Phase Real Spectrum

Figure 2: The optimal processing pipeline. Zero filling effectively interpolates data points, improving peak definition.

Summary Checklist for the Researcher

  • Sample: Use a J. Young valve tube. Condense Propene-2-

    
    C to approx. 2-3 bar equivalent (if safe) in Benzene-
    
    
    
    .
  • Probe: Tune and Match the probe specifically for the

    
    C channel with the sample inside.
    
  • Sequence: Use zgpg30 (NOE enhancement enabled).

  • Parameters:

    • Pulse:

      
      [2][3]
      
    • 
      : 1.5 seconds
      
    • Acquisition Time (

      
      ): ~1.0 second (ensure decent digital resolution).
      
    • Scans (

      
      ): Multiple of 16 (phase cycling).
      
  • Processing: LB = 1.5 Hz, Zero Fill = 2x raw data size.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Signal-to-Noise and Sensitivity).

  • Reich, H. J. (2024). Structure Determination Using NMR: Relaxation and NOE. University of Wisconsin-Madison.

  • Bruker BioSpin. (2020). User Manual: 1D and 2D NMR Step-by-Step. (Refer to zgpg30 pulse program specifications).

  • NIST Chemistry WebBook. (2023). Propene Thermophysical Properties. (For solubility and saturation data).

  • University of Ottawa NMR Facility. (2007). Exponential Line Broadening and SNR.

Sources

Technical Support Center: Propene-2-13C High-Pressure Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Leak Prevention & Integrity Management for Isotopically Labeled Gases Document ID: TS-C13-PROP-001 Last Updated: February 19, 2026

Introduction

Handling Propene-2-13C (CAS: 37020-81-8) presents a unique dual challenge: Safety (Flammability/High Pressure) and Cost Efficiency .[1] Unlike standard propene, the 13C-labeled variant is an extremely high-value reagent. A minor leak that would be negligible in a commodity chemical setup represents a significant financial loss and potential data corruption in quantitative NMR or metabolic flux studies.[1]

This guide replaces generic "gas handling" advice with specific protocols for zero-loss containment in high-pressure reactor systems.

Part 1: System Design & Material Selection

Q: Which O-ring material is compatible with high-pressure Propene?

A: Avoid standard Viton (FKM) for high-pressure cycling; use FFKM or PTFE.

While standard FKM (Viton A) is chemically compatible with propene, it suffers from Rapid Gas Decompression (RGD) damage.[1] Under high pressure (>50 bar), propene permeates the elastomer. If the system is vented quickly, the gas expands inside the O-ring, causing blistering and seal failure.

Material Recommendations Table

MaterialCompatibilityElasticityRisk FactorRecommendation
FFKM (Kalrez®) ExcellentHighLowPrimary Choice. Use RGD-resistant grades (e.g., Kalrez 3018).
PTFE (Teflon) ExcellentLow (Creep)MediumSecondary Choice. Good for static seals; prone to "cold flow" leaks over time.[1]
FKM (Viton) GoodHighHighAvoid in high-pressure cycling (>30 bar).[1] Prone to explosive decompression.[1]
Buna-N (Nitrile) FairHighHighDo Not Use. Swells significantly with propene; degrades over time.[1]
Q: Should I use Compression (Swagelok®) or Face Seal (VCR®) fittings?

A: For 13C-labeled isotopes, VCR® Metal Gasket Face Seal fittings are mandatory for the primary containment loop.

  • The Problem with Compression Fittings: Standard ferrule fittings (Swagelok) can trap small volumes of gas ("virtual leaks") and are difficult to re-seal perfectly after multiple disassemblies without cutting the tube.

  • The VCR Advantage: VCR fittings use a metal gasket (Silver-plated Stainless Steel or Nickel) compressed between two beads.[1][2] This creates a helium-tight seal with zero clearance and zero entrapment zones.[1] They can be disassembled infinitely by simply replacing the inexpensive gasket.[1]

Technical Tip: Always use Silver-Plated gaskets for stainless steel glands to prevent galling and ensure a tighter seal at lower torque.[1]

Part 2: Pre-Run Integrity Validation (The Zero-Loss Protocol)

You cannot use liquid leak detectors ("Snoop") on an isotope system; they introduce contamination and require the system to be pressurized with the valuable gas to work.[1] You must use a Helium Pressure Decay protocol.[1]

Workflow Visualization

LeakCheckWorkflow Start Start: System Assembly VacPurge 1. High Vacuum Purge (< 10^-3 mbar) Start->VacPurge HeFill 2. Fill with Helium (Inert) (Target Pressure: 1.1x Operating P) VacPurge->HeFill Stabilize 3. Thermal Stabilization (Wait 30 mins) HeFill->Stabilize Measure 4. Record P1 & T1 Stabilize->Measure Wait 5. Decay Period (Min. 4 Hours) Measure->Wait Check 6. Record P2 & T2 Wait->Check Calc Calculate Leak Rate (Q) Check->Calc Pass PASS: Introduce Propene-13C Calc->Pass Q < Limit Fail FAIL: Vent & Retighten Calc->Fail Q > Limit Fail->VacPurge

Figure 1: The "Zero-Loss" integrity check workflow ensures the system is sealed before expensive isotopes are introduced.

The Pressure Decay Calculation

To validate the system, use the Ideal Gas Law adjusted for temperature changes. A pressure drop does not always equal a leak (it could be cooling).[1]

Formula:


[1]
  • 
    : Leak rate (mbar·L/s)
    
  • 
    : System Volume (L)[1][3]
    
  • 
    : Initial and Final Pressure (mbar)
    
  • 
    : Initial and Final Temperature (Kelvin)
    
  • 
    : Time (seconds)
    

Acceptance Criteria: For 13C-Propene systems, a leak rate


 mbar·L/s  is required.[1]

Part 3: Cryogenic Transfer (The "Pump-Free" Fill)

Q: How do I transfer this compound without losing gas in a mechanical pump?

A: Use Cryogenic Pumping (Thermal Transfer).

Mechanical pumps have dead volume where gas is lost.[1] Cryogenic transfer uses phase change to move 100% of the gas.[1]

Protocol:

  • Connect: Attach the this compound cylinder to the reactor via a VCR manifold.

  • Vacuum: Evacuate the reactor and the transfer line to

    
     mbar. Close the vacuum valve.
    
  • Freeze: Submerge the Reactor (the destination) in Liquid Nitrogen (

    
    , -196°C).
    
    • Note: Propene freezes at -185°C.[1]

  • Transfer: Open the Propene cylinder valve. The pressure differential will drive the gas into the cold reactor, where it will solidify.

  • Isolate: Once the cylinder pressure gauge reads zero (or vacuum), close the reactor valve.

  • Expand: Remove the

    
     bath.[1] Allow the reactor to warm to room temperature slowly .
    
    • CRITICAL WARNING: Ensure the reactor volume is sufficient to hold the gas at room temperature pressure. Calculation:

      
      .[1] If 
      
      
      
      is too small, the pressure will exceed the reactor rating and cause an explosion.

Part 4: Troubleshooting Active Leaks

Issue: Pressure drops during the reaction, but no leak was found during Helium test.

Potential CauseMechanismCorrective Action
Propene Polymerization If the reaction works, pressure should drop (moles of gas decrease).Verify Kinetics: Check if pressure drop matches theoretical conversion rate. Do not mistake reaction progress for a leak.[1][4]
Elastomer Permeation Propene dissolves into O-rings at high P/T, lowering headspace pressure.[1]Switch to Metal Seals: Use VCR or metal C-rings. If using O-rings, calculate saturation time.[1]
Temperature Fluctuation A 1°C drop in a 100 bar system results in ~0.3 bar pressure drop.[1]Log Temperature: Overlay P vs. T graphs. If P drops while T is stable, it is a leak.[1]
Valve Stem Creep PTFE valve packings "flow" under continuous load.[1]Torque Check: Retighten valve packing nuts (not the handle) by 1/8 turn.

References

  • Swagelok. (2025).[1] VCR® Metal Gasket Face Seal Fittings Catalog. Retrieved from [Link]

  • Parker Hannifin. (2024).[1] Parker O-Ring Handbook (ORD 5700). Retrieved from [Link]

  • Nolek. (2025). The Pressure Decay Test Method: Calculations and Sensitivity. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Propene-2-13C Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Propene-2-13C polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low polymer yield. Drawing from established principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring both scientific rigor and practical application.

Introduction: The Challenge of Low Yield

The synthesis of isotopically labeled polymers, such as polypropylene-2-13C, is a nuanced process where minor deviations can significantly impact the final yield. Low yields not only represent a loss of valuable starting material but can also indicate underlying issues with the reaction setup, reagents, or catalytic activity. This guide will systematically address the most common causes of low yield in Ziegler-Natta and metallocene-catalyzed polymerizations of this compound.

Diagram: Troubleshooting Workflow for Low Polymer Yield

Below is a logical workflow to diagnose the root cause of low polymerization yield.

TroubleshootingWorkflow cluster_catalyst Catalyst Issues cluster_monomer Purity Issues cluster_conditions Reaction Conditions cluster_system System & Contamination Start Low Polymer Yield Observed Catalyst Step 1: Catalyst System Evaluation Start->Catalyst Monomer Step 2: Monomer & Solvent Purity Check Catalyst->Monomer Catalyst OK Catalyst_Prep Improper Preparation/Activation? Catalyst->Catalyst_Prep Conditions Step 3: Reaction Condition Optimization Monomer->Conditions Purity OK Monomer_Purity Monomer Impurities (e.g., H2O, O2, Acetylene)? Monomer->Monomer_Purity System Step 4: System Integrity & Contamination Conditions->System Conditions OK Temp Suboptimal Temperature? Conditions->Temp Resolved Yield Improved System->Resolved System OK Leaks System Leaks (Air/Moisture)? System->Leaks Catalyst_Poison Catalyst Poisoning? Catalyst_Prep->Catalyst_Poison Catalyst_Ratio Incorrect Catalyst/Co-catalyst Ratio? Catalyst_Poison->Catalyst_Ratio Solvent_Purity Solvent Impurities? Monomer_Purity->Solvent_Purity Pressure Incorrect Pressure? Temp->Pressure Time Insufficient Reaction Time? Pressure->Time Glassware Contaminated Glassware? Leaks->Glassware

Caption: A step-by-step diagnostic workflow for troubleshooting low polymer yield.

Section 1: Catalyst-Related Issues

The catalyst system, typically a Ziegler-Natta or metallocene catalyst, is the heart of the polymerization reaction. Its activity is paramount for achieving high yields.

FAQ 1: My polymer yield is significantly lower than expected. Could the catalyst be the problem?

Absolutely. Catalyst deactivation or improper activation is a primary suspect for low yields. Here’s how to investigate:

  • Catalyst Preparation and Activation: The formation of active catalytic sites is a critical step. For Ziegler-Natta catalysts, this involves the reaction of a transition metal halide (e.g., TiCl4) with an organoaluminum co-catalyst.[1] Metallocene catalysts also require activation, often with methylaluminoxane (MAO).

    • Causality: Incomplete or improper activation leads to a lower concentration of active sites, directly reducing the rate of polymerization and, consequently, the yield.

    • Troubleshooting:

      • Review your catalyst and co-catalyst preparation protocol. Ensure accurate stoichiometry and appropriate solvent and temperature conditions.

      • Consider pre-polymerization. A short polymerization at mild conditions can help to properly form the catalyst particles and improve morphology, which can lead to higher activity in the main polymerization.[2]

  • Catalyst Poisoning: Ziegler-Natta and metallocene catalysts are notoriously sensitive to poisoning by various compounds.[3]

    • Causality: Catalyst poisons are typically Lewis bases that coordinate strongly to the active metal center, blocking the site for propene coordination and insertion.[4][5] This effectively reduces the number of active catalytic sites.

    • Common Poisons: Water, oxygen, carbon monoxide, carbon dioxide, alcohols (like methanol), and ketones (like acetone) are potent poisons.[4][5][6] Even trace amounts can significantly decrease catalyst activity.

    • Troubleshooting:

      • Ensure all reagents (monomer, solvent) and the reaction atmosphere are scrupulously dried and deoxygenated.

      • Thoroughly clean and dry all glassware and reaction vessels.

      • Use high-purity reagents and consider passing them through purification columns.

FAQ 2: How do I know if my catalyst has been poisoned?

A sharp decrease in polymerization rate or a complete lack of polymer formation after an initial period of activity can indicate catalyst poisoning.

  • Experimental Protocol: Catalyst Poisoning Test

    • Set up a control polymerization reaction under standard, optimized conditions.

    • In a parallel experiment, intentionally introduce a small, known amount of a suspected poison (e.g., a few microliters of a dilute solution of methanol in a dry solvent) to the catalyst slurry before adding the monomer.

    • Compare the polymer yield and reaction kinetics of the two experiments. A significant drop in yield in the second experiment confirms the catalyst's susceptibility to that poison.

Section 2: Monomer and Solvent Purity

The purity of the this compound monomer and the reaction solvent is critical for successful polymerization.

FAQ 3: Can impurities in my this compound monomer affect the yield?

Yes, monomer purity is crucial. Impurities can act as chain-terminating agents or catalyst poisons.[7][8][9]

  • Common Monomer Impurities:

    • Water and Oxygen: As mentioned, these are potent catalyst poisons.

    • Acetylene and Methylacetylene: These compounds can inhibit the Ziegler-Natta catalyst, leading to decreased productivity.[10]

    • Other Olefins: While less common in isotopically labeled monomers, other olefins can act as competitive inhibitors, reducing the rate of propene incorporation.[3]

  • Troubleshooting:

    • Source high-purity this compound from a reputable supplier.

    • If purity is a concern, consider passing the monomer gas through appropriate purification traps (e.g., molecular sieves for water, and deoxygenation catalysts).

    • Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify impurities.[9]

FAQ 4: How does solvent purity impact the polymerization?

The solvent must be inert and free from catalyst poisons.

  • Solvent Choice: Common solvents for slurry polymerizations include heptane or toluene. These must be rigorously dried and deoxygenated.

  • Troubleshooting:

    • Use anhydrous grade solvents.

    • Further purify solvents by distilling them over a suitable drying agent (e.g., sodium/benzophenone for toluene) under an inert atmosphere.

Section 3: Reaction Condition Optimization

Fine-tuning the reaction parameters is essential for maximizing polymer yield.

FAQ 5: What are the optimal temperature and pressure for this compound polymerization?

The optimal conditions can vary depending on the specific catalyst system. However, general guidelines exist.

ParameterTypical RangeRationale
Temperature 50-80 °CA balance must be struck. Higher temperatures increase the rate of propagation but also the rate of catalyst deactivation and chain termination reactions.[11][12] Exceeding the optimal temperature can lead to a rapid drop in activity.[13]
Pressure 20-30 barHigher propene pressure (concentration) generally leads to a higher polymerization rate.[11] However, the pressure should be maintained consistently throughout the reaction.
  • Troubleshooting:

    • If you are experiencing low yields, systematically vary the reaction temperature in small increments (e.g., 5 °C) to find the optimal point for your specific catalyst.

    • Ensure your system can maintain a constant pressure. Fluctuations in monomer concentration will affect the polymerization rate.

FAQ 6: Could my reaction time be too short?

Yes, insufficient reaction time will naturally lead to a lower yield.

  • Kinetics: Polymerization rate is not always linear. There can be an induction period, a period of high activity, and then a gradual decrease in rate as the catalyst deactivates or monomer is consumed.

  • Troubleshooting:

    • Conduct a time-course study. Take aliquots from the reaction at different time points and measure the polymer yield. This will help you understand the reaction kinetics and determine the optimal reaction duration.

Section 4: System Integrity and Contamination

The physical setup of your reaction is a potential source of yield-reducing contaminants.

FAQ 7: I've checked my catalyst, reagents, and conditions, but my yield is still low. What else could be wrong?

System leaks and contamination are often overlooked culprits.

  • System Leaks: Even small leaks in your reactor or gas lines can introduce air (oxygen and moisture) into the system, poisoning the catalyst.

    • Troubleshooting:

      • Thoroughly leak-test your entire system before each reaction. This can be done by pressurizing the system with an inert gas and monitoring for any pressure drop over time.

      • Use high-quality fittings and ensure all connections are secure.

  • Glassware Contamination: Residues from previous reactions or cleaning agents can interfere with the polymerization.

    • Troubleshooting:

      • Dedicate a set of glassware specifically for polymerization reactions.

      • Thoroughly clean all glassware, removing any organic residues.

      • Dry glassware in an oven at a high temperature (e.g., >120 °C) for several hours and then cool it under a vacuum or in a desiccator before use.

Diagram: Mechanism of Catalyst Poisoning

The following diagram illustrates how a common poison like water can deactivate a Ziegler-Natta catalyst site.

CatalystPoisoning ActiveSite Active Ti Site Polymer Polypropylene Chain ActiveSite->Polymer Inserts & Propagates DeactivatedSite Deactivated Site ActiveSite->DeactivatedSite Propene Propene Propene->ActiveSite Coordinates Water H₂O (Poison) Water->ActiveSite Irreversibly Binds

Caption: Water deactivates the active titanium site, preventing propene polymerization.

By systematically working through these troubleshooting steps, you can identify and resolve the issues leading to low yield in your this compound polymerization reactions, ultimately leading to more efficient and successful experiments.

References

  • Developed Hybrid Model for Propylene Polymerisation at Optimum Reaction Conditions. (2016). Journal of Engineering Science and Technology.
  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023).
  • Polymer-Grade Bio-Monomers from Oleochemicals by Combining Homogeneous Catalysis and Selective Product Crystallization in an Integr
  • Monomer Purity Yield → Area → Sustainability. Source Intelligence.
  • Poisoning of active sites on ziegler-natta catalyst for propylene polymerization. (2025).
  • Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta c
  • Catalyst Poisons -showing the effect of different impurities on polymer yields. (N.d.).
  • Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. (2024). MDPI.
  • Catalytic Polymerization of Olefins and Acetylenes. LibreTexts Chemistry.
  • Gas-phase polymerization of propylene: Reaction kinetics and molecular weight distribution. University of Twente Research Information. [Link]

  • Ziegler-Natta Polymeriz
  • Propene bulk polymerization kinetics: Role of prepolymerization and hydrogen. (2025).
  • A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. SpringerLink.
  • Performance of post phthalate Ziegler Natta catalysts with activity limiting agents for propylene gas phase polymeriz

Sources

Technical Support Center: Propene-2-13C Catalytic Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Technical Support

Welcome to the Isotope Catalysis Solutions Center

Current Topic: Optimizing Selectivity in Propene-2-13C Functionalization (Focus: Hydroformylation & Carbonylation) Case ID: 13C-PROP-SEL-001

Executive Summary: Converting This compound (CAS: 37020-81-8) requires a deviation from standard industrial propylene protocols. Because the starting material is high-value (~


1,000/g), "good enough" yield is unacceptable. You face two distinct selectivity challenges:
  • Regioselectivity: Controlling Linear (

    
    ) vs. Branched (
    
    
    
    ) product formation.
  • Isotopic Integrity: Preventing "label scrambling" caused by reversible

    
    -hydride elimination, which randomizes the 
    
    
    
    C position.

This guide provides troubleshooting for Rhodium (Rh) and Palladium (Pd) catalyzed systems, prioritizing atom economy and isotopic fidelity .

Module 1: Regioselectivity Optimization (Linear vs. Branched)

User Question: My Rh-catalyzed hydroformylation of this compound is yielding a 3:1 linear-to-branched ratio. I need >20:1 to avoid wasting labeled substrate. How do I fix this?

Technical Diagnosis: Standard triphenylphosphine (PPh


) ligands are insufficient for high regiocontrol in propene conversion. The selectivity is driven by the Ligand Bite Angle (

)
. Wider bite angles increase steric congestion at the metal center, favoring the formation of the linear alkyl-metal intermediate (anti-Markovnikov addition) to relieve steric strain.

Corrective Protocol: Switch to a bidentate diphosphine ligand with a natural bite angle


.
Ligand Selection Matrix
Ligand ClassNatural Bite Angle (

)
Typical n:iso Ratio (Propene)Recommendation
dppe ~85°2:1 - 4:1Avoid. Too narrow; poor selectivity.
PPh

(Monodentate)
N/A3:1 - 9:1Avoid. Requires high concentration; low stability.
Xantphos 111°> 50:1Recommended. Excellent standard for linear aldehydes.
BISBI 113°> 60:1High Performance. Use if Xantphos fails.
Phosphites (e.g., BiPhePhos) Flexible> 80:1Expert Only. High selectivity but sensitive to hydrolysis/oxidation.

Step-by-Step Optimization:

  • Ligand Exchange: Replace PPh

    
     with Xantphos  (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
    
  • Molar Ratio: Set Ligand:Rh ratio to 5:1 . (Excess bidentate ligand ensures the active species is modified, preventing leaching of bare Rh).

  • Temperature Control: Lower reaction temperature to 60–80°C . Higher temperatures (>100°C) increase entropy, favoring the thermodynamically more stable branched isomer and promoting isomerization.

Decision Tree: Ligand Selection

LigandSelection Start Start: Selectivity Issue Target Target Product? Start->Target Linear Linear (n-aldehyde) Target->Linear Need Linear Branched Branched (iso-aldehyde) Target->Branched Need Branched CheckBite Check Current Bite Angle Linear->CheckBite Narrow Use Narrow Angle (<90°) or Encapsulated Catalysts Branched->Narrow Wide Use Wide Angle (>110°) e.g., Xantphos, BISBI CheckBite->Wide Current < 100° Scrambling Is Label Scrambling? Wide->Scrambling HighP Increase CO Pressure (Suppress β-H elim) Scrambling->HighP Yes

Caption: Logic flow for selecting ligands based on bite angle theory to maximize regioselectivity.

Module 2: Isotopic Integrity (Preventing Scrambling)

User Question: I used this compound, but my NMR shows the


C label distributed between the 

and

positions in the product. What happened?

Technical Diagnosis: You are experiencing Isomerization via Reversible


-Hydride Elimination .
  • The metal inserts into the alkene (Alkyl-Metal formation).

  • Instead of proceeding to CO insertion (product formation), the metal eliminates a hydride to reform an alkene.

  • The Critical Failure: If the metal re-inserts at the other carbon, the double bond effectively "migrates." In this compound, this 1,2-shift moves the label relative to the chain end.

Mechanism of Failure:



If this equilibrium is faster than the carbonylation step, the isotopic label randomizes.

Corrective Protocol: You must shift the reaction from Thermodynamic Control (equilibrium) to Kinetic Control .

  • Increase CO Partial Pressure:

    • Why: High CO concentration accelerates the migratory insertion of CO into the Metal-Alkyl bond. This "traps" the alkyl species before it can undergo

      
      -hydride elimination.
      
    • Target: Increase CO pressure from 10 bar to 30–50 bar .

  • Syngas Ratio: Use a 1:1 or 2:1 CO:H

    
     ratio . Excess H
    
    
    
    promotes hydrogenation (propane formation), which is a dead end for your label.
  • Pre-Diagnostic Test:

    • Run a dummy reaction with unlabeled propene and Deuterium gas (D

      
      /CO) .
      
    • If you see deuterium incorporated into the methyl group of the recovered propene or scrambled in the product, your catalyst is isomerizing the substrate.

Pathway: Isotopic Scrambling Mechanism

Scrambling Substrate This compound (Label at C2) Complex Rh-Alkyl Species Substrate->Complex Coordination Elimination β-Hydride Elimination Complex->Elimination Low CO Pressure Trapping CO Insertion (Product Locked) Complex->Trapping High CO Pressure (Desired Path) Isomer Isomerized Alkene (Label Shifted) Elimination->Isomer Re-insertion

Caption: Kinetic competition between CO trapping (desired) and β-hydride elimination (scrambling).

Module 3: Troubleshooting & FAQs

Q1: My conversion is high, but the reaction stalls after 50%.

  • Cause: Poisoning by alkynes or dienes in the feed, or ligand degradation.

  • Fix: this compound is usually high purity, so suspect ligand oxidation . Phosphites and electron-rich phosphines are sensitive to O

    
    . Ensure rigorous deoxygenation of solvents (freeze-pump-thaw x3) and use a glovebox for catalyst prep.
    

Q2: Can I use Palladium (Pd) instead of Rhodium?

  • Analysis: Pd is excellent for carbonylation (making acids/esters) but suffers significantly more from

    
    -hydride elimination (Chain Walking) than Rh.
    
  • Warning: If using Pd (e.g., methoxycarbonylation), you must use specific ligands like Drent's ligand (1,2-bis((di-tert-butylphosphino)methyl)benzene) that enforce a cis-coordination mode to suppress isomerization.

Q3: How do I recover the unreacted this compound?

  • Protocol: Do not vent! Connect the reactor headspace to a liquid nitrogen cold trap . Propene (bp -47°C) will condense.

  • Validation: Analyze the trapped condensate via GC-MS to ensure no propane (over-reduction) was formed.

References
  • Casey, C. P., & Whiteker, G. T. (1990). The Natural Bite Angle of Chelating Diphosphines.[1][2] Israel Journal of Chemistry. (Establishes the correlation between bite angle and regioselectivity).

  • van Leeuwen, P. W. N. M., et al. (2000). Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Organometallics.[3][4][5] (Detailed mechanism of Xantphos/BISBI).

  • Börner, A., & Franke, R. (2014). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis.[6] Wiley-VCH. (Comprehensive guide on suppressing isomerization).

  • Zhu, Y., et al. (2020). Preventing Isomerization in Alkene Carbonylation.[7] ACS Catalysis.[2] (Strategies for isotopic integrity).

Sources

Correcting for background interference in Propene-2-13C tracer studies

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Correcting Background Interference in Propene-2-13C (


-C2) Studies
Welcome to the Advanced Tracer Support Module

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your Mass Isotopomer Distribution (MID) data for this compound isn't adding up. Perhaps your M+0 baseline is too high, or your M+1 enrichment is lower than your feed calculation predicts.

In C2-specific labeling studies—often used to track double-bond shifts, polymerization mechanisms, or selective oxidation pathways (e.g., to acrolein vs. acetone)—precision is binary. Either you tracked the specific carbon, or you tracked noise.

This guide moves beyond basic operation manuals. We will troubleshoot the causality of interference, distinguishing between instrumental artifacts , isobaric overlaps , and natural abundance skewing.

Module 1: Pre-Acquisition & System Integrity

"The Ghost in the Gas Line"

Before correcting data mathematically, we must ensure the physical signal is valid. Propene is a sticky, reactive alkene.

Q: Why do I see significant M+0 (unlabeled) propene signal even when feeding 99% enriched this compound?

Diagnosis: This is rarely a supplier issue. It is usually System Memory or Atmospheric Leaks .

  • System Memory (Carryover): Propene polymerizes on active sites in gas lines, regulators, and mass flow controllers (MFCs), especially if heated. These oligomers can depolymerize (crack) back into monomers during your run, releasing unlabeled propene from previous experiments.

  • Atmospheric Leak: Air contains trace hydrocarbons, but more importantly,

    
     (m/z 28) and 
    
    
    
    (m/z 44). While this compound is m/z 43, its protonated adducts or oxidation products often overlap with background gases.

Protocol: The "Bake-and-Flush" Validation

  • Step 1: Isolate the reactor. Bypass the reactor and feed pure He/Ar to the MS.

  • Step 2: Heat all transfer lines to 150°C (or max rating) for 2 hours.

  • Step 3: Monitor m/z 41, 42, 43, and 44.

  • Step 4: If m/z 42 (unlabeled parent) persists >1% of typical signal, flush with Methanol vapor (if compatible) followed by dry

    
    .
    
Q: My oxidation product (e.g., Acrolein) shows impossible enrichment patterns.

Diagnosis: Isobaric Interference. In oxidation studies, you generate oxygenates.

  • Acetone (

    
    ):  m/z 58.
    
  • Propanal (

    
    ):  m/z 58.
    
  • Interference: If your GC separation is poor, the fragmentation of these isomers will overlap. Furthermore, if you use a solvent like Methanol, its dimer or reaction products can create isobaric noise.

Visualization: Experimental Workflow & Contamination Check

PropeneWorkflow cluster_feed Feed System cluster_rxn Reaction cluster_anal Analysis Propene This compound (Feed) MFC Flow Controller (Potential Memory) Propene->MFC High Purity Reactor Catalytic Reactor MFC->Reactor Possible Depolymerization GC GC Separation (Critical for Isobars) Reactor->GC Products + Unreacted MS Mass Spec (m/z 41, 42, 43) GC->MS Leak Atmospheric Leak (N2, CO2) Leak->MS Interference

Caption: Workflow identifying critical points for memory effects (MFCs) and isobaric leaks (MS inlet).

Module 2: Mass Spectrometry Interpretation

"Decoding the Fragment"

This compound (


 is incorrect; C2 is the central carbon: 

).
  • Unlabeled Propene (

    
    ):  Parent m/z 42.
    
  • This compound (

    
    ):  Parent m/z 43.
    
Q: Which ion fragment should I use for quantification?

Recommendation: Do not rely solely on the molecular ion (m/z 43). In Electron Impact (EI) ionization (70eV), propene fragments heavily.

  • Primary Fragment: Loss of H•

    
     Allyl cation (
    
    
    
    ).
    • Unlabeled: m/z 41.

    • 2-13C Labeled: m/z 42.

  • Secondary Fragment: Loss of Methyl (

    
    ).
    
    • Crucial Logic: If you lose the methyl group (C3), you retain the C1-C2 fragment.

    • Structure:

      
      .[1]
      
    • Cleavage of C2-C3 bond leaves

      
      .
      
    • Mass:

      
      . (Unlabeled would be 27).
      
    • If you see m/z 15 (

      
      ), it should be UNLABELED (m/z 15, not 16).
      

Table 1: Key Diagnostic Ions for this compound

FragmentFormulaUnlabeled m/z2-13C Labeled m/zDiagnostic Utility
Molecular Ion

4243Primary quantification (if no CO2 interference).
Allyl Cation

4142High intensity; check for overlap with unlabeled parent.
Vinyl Cation

2728Proof of C2 retention.
Methyl Cation

1515Proof of C3 loss. (Should remain m/z 15).
Module 3: Mathematical Correction (NAC)

"The Matrix Method"

Raw MS data is "skewed" by the natural abundance of Carbon-13 (1.1%) in the unlabeled portion of your molecule and the unlabeled atoms in your labeled molecule.

Q: How do I remove the natural abundance contribution from my tracer data?

The Solution: You must apply a Matrix-Based Natural Abundance Correction (NAC) . Simple subtraction of a blank is insufficient because it does not account for the statistical distribution of isotopes in the labeled species.

The Logic:



Where:
  • 
     = Measured vector of intensities (m/z 42, 43, 44...).
    
  • 
     = Correction Matrix (calculated based on chemical formula).
    
  • 
     = The actual labeling distribution (what you want).
    

Step-by-Step Protocol:

  • Define the Molecule: Propene (

    
    ).
    
  • Calculate Probabilities: Use the binomial expansion for natural

    
     (1.07%) and 
    
    
    
    (0.015%).
    • Probability of M+0 (all

      
      ) 
      
      
      
      .
    • Probability of M+1 (one natural

      
      ) 
      
      
      
      .
  • Construct the Matrix (Simplified for C3):

    
    
    • 
      : Contribution of natural isotopes to M+1 position.[2]
      
    • 
      : Contribution to M+2.
      
  • Solve:

    
    .
    

Visualization: The Correction Algorithm

NAC_Logic cluster_algorithm Correction Algorithm RawData Raw MS Data (m/z 42, 43, 44) Calc Matrix Multiplication (C^-1 * Raw) RawData->Calc MatrixGen Generate NAC Matrix (Based on C3H6 Formula) Inversion Matrix Inversion (C^-1) MatrixGen->Inversion Inversion->Calc Result Corrected Isotopologues (True Enrichment) Calc->Result

Caption: Data processing flow for removing natural abundance interference using matrix inversion.

FAQ: Specific Troubleshooting Scenarios

Q: I am seeing a large m/z 44 signal. Is this double-labeled propene?

  • A: Unlikely, unless you are using

    
     (Universal) tracers. In a pure 2-13C study, m/z 44 is usually Background 
    
    
    
    .
    • Check: Look at m/z 12 vs 13.[3]

      
       fragments to C (12) and O (16). Propene fragments to C3 clusters.
      
    • Action: Install a hydrocarbon trap or use a GC column that separates

      
       from Propene (e.g., Porous Layer Open Tubular - PLOT Q).
      

Q: My "Corrected" data shows negative values for M+0.

  • A: This indicates Over-Correction .

    • Cause 1: Your assumed natural abundance (1.1%) is higher than the actual abundance in your specific unlabeled substrate batch (biological sources vary).

    • Cause 2:[4] You subtracted a "blank" before performing NAC. Do not double-subtract. Perform NAC on the raw intensities first, or subtract the background intensity (noise), not the background isotopes.

References
  • Metallo, C. M., et al. (2009).[5] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

  • NREL. (2014). "An experimental and modeling study of propene oxidation." ResearchGate.[6] Link

  • Su, X., et al. (2017). "AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments." ChemRxiv. Link

  • Fernandez, C. A., et al. (1996).[7] "Correction of 13C mass isotopomer distributions for natural stable isotope abundance." Journal of Mass Spectrometry. Link

  • Arzumanov, S. S., & Stepanov, A. G. (2018).[1] "Analysis of the Kinetics of Propene-3-13C Double-Bond-Shift Reaction on Silicalite-1." The Journal of Physical Chemistry C. Link

Sources

Enhancing isotopic enrichment levels in Propene-2-13C derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotopic Labeling & Synthesis Subject: Enhancing Isotopic Enrichment in Propene-2-13C Derivatives Ticket ID: ISO-PRO-13C-GEN Status: Open Responder: Senior Application Scientist, Stable Isotope Division

Introduction: The Enrichment Mandate

Welcome to the Isotope Application Support Center. You are likely here because your metabolic flux analysis (MFA) or polymerization mechanism study is showing inconsistent mass isotopomer distributions (MIDs).

This compound (


) is a linchpin precursor. Unlike C1 or C3 labeling, the C2 position provides a unique non-symmetric NMR signal that survives many metabolic and synthetic transformations without degeneracy. However, maintaining >99 atom % enrichment requires rigorous control over synthesis pathways and gas-phase handling.

This guide is structured as a dynamic troubleshooting workflow, moving from synthesis integrity to derivative validation.

Module 1: Synthesis & Enrichment Preservation

The Core Problem: Commercial this compound is expensive and volatile. In-house synthesis often suffers from "isotopic dilution" not from the reaction itself, but from the handling of the gaseous product.

Workflow: The Acetone-to-Propene Pathway

The most robust route for high-fidelity C2 labeling starts with Acetone-2-13C . This pathway minimizes scrambling compared to catalytic cracking.

Protocol:

  • Reduction: Acetone-2-13C is reduced with

    
     to 2-Propanol-2-13C .
    
  • Dehydration: Acid-catalyzed dehydration yields This compound .

Critical Control Point: The dehydration step must avoid oligomerization, which consumes your enriched material and creates inseparable liquid byproducts.

SynthesisWorkflow Acetone Acetone-2-13C (Precursor) Isopropanol 2-Propanol-2-13C (Intermediate) Acetone->Isopropanol NaBH4 Reduction (Quant. Yield) Carbocation 2° Carbocation (C2-Labeled) Isopropanol->Carbocation H2SO4 / 170°C -H2O Propene This compound (Gas Product) Carbocation->Propene Elimination (E1) Fast Removal Oligomers Oligomers (Waste/Loss) Carbocation->Oligomers Side Rxn: Long Residence Time

Figure 1: Isotopic flow from Acetone-2-13C to Propene. Note the divergence at the Carbocation stage; rapid removal of gas is essential to prevent oligomerization.

Troubleshooting Guide: Synthesis

Q: I am seeing a drop in enrichment (e.g., 99%


 95%) in my final propene gas. Is the label scrambling? 
A:  In the dehydration of 2-propanol, intramolecular scrambling is chemically unlikely  because the label is at C2. A 1,2-hydride shift would create a primary carbocation (highly unstable).
  • The likely culprit: Atmospheric contamination. Propene is a gas. If your manifold leaks, atmospheric

    
     (mass 44) or 
    
    
    
    won't dilute the isotope, but if you are using a GC carrier gas or a vacuum line with natural abundance propene residues from previous runs, you will dilute the sample.
  • Fix: Purge all lines with Helium for 30 mins. Use a dedicated vacuum trap for enriched runs.

Q: My yield is low, and I see liquid in the receiving flask. A: You are polymerizing your product.

  • Mechanism: The this compound produced reacts with the carbocation intermediate to form dimers (hexenes).

  • Fix: Increase the sweep gas flow rate (Nitrogen or Helium) to carry the this compound out of the hot acid zone immediately upon formation. Do not let the alkene sit in the acid bath.

Module 2: Derivatization (Propylene Oxide & Halohydrins)

Transforming this compound into drug intermediates (like Propylene Oxide) requires maintaining the label's position.

Common Pitfall: The "Symmetric" Intermediate

If you use a reaction pathway that passes through a symmetric intermediate (like an allylic radical or cation), the label at C2 generally remains safe unless the pathway involves skeletal rearrangement.

Comparison of Derivatization Routes:

Reaction TypeReagentIntermediate RiskLabel Fidelity (C2)
Epoxidation mCPBA or

Low (Concerted Mechanism)High (Retains Stereochem)
Hydroboration

Low (Concerted Syn-Addn)High (Anti-Markovnikov)
Halohydrin

Medium (Bromonium Ion)High (C2 becomes chiral center)
Allylic Bromination NBS /

High (Allylic Radical)Risk of Scrambling (if resonance occurs)

Q: I need to synthesize Propylene Oxide-2-13C. Which method preserves enrichment best? A: Use the Prilezhaev reaction (mCPBA in DCM).

  • Why: It is a concerted mechanism. There is no carbocation intermediate that allows for rearrangement. The oxygen inserts directly into the double bond.

  • Protocol Note: Ensure the reaction is anhydrous. Hydrolysis of the epoxide to the diol (Propylene Glycol) is the main source of yield loss, though it won't change the isotopic position.

Module 3: Analytical Validation (The "Truth" Step)

You cannot assume enrichment based on stoichiometry. You must validate.

Workflow: Calculating Atom % Enrichment

Do not rely solely on MS for position confirmation. Use the NMR/MS Tandem Approach .

  • Mass Spectrometry (GC-MS):

    • Analyze the molecular ion (

      
      ).
      
    • Natural Propene:

      
       42 (100%).
      
    • This compound:

      
       43 (Dominant).
      
    • Calculation:

      
      
      
    • Note: Correct for natural abundance of

      
       (Deuterium) contribution to the M+1 peak.
      
  • 13C-NMR (The Gold Standard):

    • Proton-Decoupled 13C-NMR: You should see a massive singlet at ~133 ppm (C2 of propene) relative to the tiny satellites of C1 (~115 ppm) and C3 (~19 ppm).

    • Coupling Check: If you see splitting (doublets) around the main peak that are not proton couplings, you have multi-labeled impurities (e.g., Propene-2,3-13C2), likely from impure Acetone precursors.

ValidationLogic Start Sample: this compound MS GC-MS Analysis Start->MS NMR 13C-NMR Analysis Start->NMR Decision M+1 Peak > 99%? MS->Decision Position Signal at 133 ppm only? NMR->Position Decision->Position Yes FailDilution FAIL: Isotopic Dilution (Check Leaks) Decision->FailDilution No Pass PASS: High Enrichment Position->Pass Yes FailScramble FAIL: Positional Scrambling (Check Synthesis Temp) Position->FailScramble No (Signal at 19 or 115 ppm)

Figure 2: Analytical decision tree for validating isotopic purity. Both MS (total enrichment) and NMR (positional fidelity) are required.

References & Authoritative Grounding

  • Wittig Reaction & Isotope Labeling:

    • Mechanism:[1][2][3][4][5][6][7] The Wittig reaction is the standard for regiospecific alkene synthesis. For C2-labeling, the dehydration route is often preferred over Wittig due to the availability of Acetone-2-13C vs. Acetaldehyde-1-13C.

    • Source: Maercker, A. (1965). "The Wittig Reaction." Organic Reactions.[1][2][7][8][9][10] Link

  • Dehydration Mechanisms (Isopropanol to Propene):

    • Protocol: Acid-catalyzed dehydration of 2-propanol proceeds via an E1 mechanism involving a secondary carbocation.

    • Source: Varisli, D., et al. (2007). "Dehydration of isopropanol to propylene over acidic catalysts." Chemical Engineering Research and Design. Link

  • Metabolic Flux Analysis (MFA) with 13C:

    • Application: The use of specific isotopomers (like [2-13C]propene derivatives) is critical for resolving parallel metabolic pathways.

    • Source: Wiechert, W. (2001). "13C Metabolic Flux Analysis." Metabolic Engineering. Link

  • Enrichment Calculation Standards:

    • Methodology: Guidelines for calculating atom percent excess (APE) using MS intensities.

    • Source: Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years." American Journal of Physiology. Link

Sources

Validation & Comparative

Technical Guide: Propene-1-13C vs. Propene-2-13C as Mechanistic Probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propene-2-13C vs Propene-1-13C Reactivity Comparison Content Type: Technical Comparison Guide Audience: Senior Research Scientists, Catalysis Engineers, and Drug Development Chemists.

Executive Summary

In the context of chemical kinetics and mechanistic elucidation, Propene-1-13C and This compound are not defined by their thermodynamic reactivity—which is nearly identical due to the negligible heavy-atom Kinetic Isotope Effect (KIE)—but by their diagnostic performance .

  • Select this compound when investigating pathways involving allylic intermediates (e.g., oxidation to acrolein). The central carbon (

    
    ) retains its structural integrity, whereas 
    
    
    
    and
    
    
    often scramble, obscuring mechanistic data.
  • Select Propene-1-13C when quantifying regioselectivity in addition reactions (e.g., hydroformylation, polymerization). The terminal label provides distinct NMR splitting patterns that differentiate between 1,2-insertion (linear) and 2,1-insertion (branched) pathways.

Physicochemical Baseline & NMR Signatures

Before designing an experiment, researchers must establish the spectral baseline. While electronic behavior is identical, the Nuclear Magnetic Resonance (NMR) signatures are distinct. This difference is the primary "performance" metric for these isotopes.

Table 1: Comparative NMR Chemical Shifts (CDCl₃)
Isotope PositionCarbon EnvironmentApprox. Chemical Shift (δ)J-Coupling Characteristics
Propene-1-13C Terminal Methylene (

)
115.9 ppm High

coupling (~156 Hz). Useful for tracking terminal functionalization.
This compound Internal Methine (

)
133.5 ppm Distinctive downfield shift. Lower intensity in non-enriched samples due to NOE limitations, but highly visible in enriched feeds.
Propene-3-13C Methyl Group (

)
19.4 ppm (Included for reference). Often used to track alkyl migration.

Expert Insight: In proton-decoupled


 NMR, this compound often yields sharper singlets in complex product mixtures because it lacks the direct coupling to the terminal protons that can complicate Propene-1-13C spectra in lower-resolution instruments.

Mechanistic Case Study A: Oxidation & Symmetry Breaking

Scenario: Catalytic oxidation of propene to acrolein or acrylonitrile (Sohio process) using Bismuth Molybdate catalysts.

The Diagnostic Challenge

This reaction proceeds via an allyl radical intermediate . In this intermediate, the double bond is delocalized, making the terminal carbons (


 and 

) chemically equivalent.
  • If you use Propene-1-13C: The label randomizes. The resulting product (acrolein) will have 50% of the label at the carbonyl position and 50% at the terminal vinyl position. This confirms the allylic mechanism but makes it difficult to trace specific carbon atoms if secondary reactions occur.

  • If you use this compound: The label remains fixed at the central position. The symmetry of the allyl radical pivots around

    
    . Therefore, 
    
    
    
    in the reactant always becomes
    
    
    in the product.
Workflow Visualization: The Allyl Scrambling Effect

The following diagram illustrates why this compound is the superior probe for backbone stability verification.

AllylMechanism cluster_input Input Isotope cluster_intermediate Allyl Intermediate (Symmetric Delocalization) cluster_product Product (Acrolein) P1 Propene-1-13C (*CH2=CH-CH3) Allyl1 [ *CH2 ... CH ... CH2 ] Label Scrambles (1 & 3) P1->Allyl1 -H (Rate Limiting) P2 This compound (CH2=*CH-CH3) Allyl2 [ CH2 ... *CH ... CH2 ] Label Fixed at Center P2->Allyl2 -H (Rate Limiting) Prod1 Mix: *CH2=CH-CHO + CH2=CH-*CHO Allyl1->Prod1 +O (Lattice) Prod2 CH2=*CH-CHO (Single Species) Allyl2->Prod2 +O (Lattice)

Figure 1: Comparative fate of C-13 labels during allylic oxidation. Note the randomization of Propene-1-13C versus the fidelity of this compound.

Mechanistic Case Study B: Hydroformylation (Regioselectivity)

Scenario: Rhodium-catalyzed conversion of propene to butyraldehyde (n-isomer) and isobutyraldehyde (iso-isomer).

The Diagnostic Challenge

Here, the goal is not to test symmetry, but to determine the insertion geometry (Markovnikov vs. anti-Markovnikov).

  • Propene-1-13C Performance:

    • Linear Pathway (n-butanal): Label ends up at the

      
      -carbon (next to carbonyl) or 
      
      
      
      -carbon depending on numbering, but typically distinct as a
      
      
      group.
    • Branched Pathway (iso-butanal): Label ends up in one of the two methyl groups (

      
      ).
      
    • Verdict:High Utility. The shift from a methylene signal (linear) to a methyl signal (branched) is a massive chemical shift change (~30 ppm vs ~15 ppm), making quantification by NMR integration trivial.

  • This compound Performance:

    • In both linear and branched products, the

      
       label remains a methine (
      
      
      
      ) or becomes a quaternary/tertiary center depending on the catalyst ligand sphere. The chemical shift difference between the linear and branched forms for the
      
      
      atom is often smaller than the
      
      
      shift difference.

Experimental Protocol: SSITKA (Steady-State Isotopic Transient Kinetic Analysis)

To objectively compare reactivity or map a pathway, a pulse-response experiment is the gold standard.

Objective: Determine if the reaction proceeds via a surface intermediate pool or direct impact.

Protocol Steps:
  • Catalyst Pre-treatment: Load Bismuth Molybdate (or Rhodium complex) into a quartz fixed-bed reactor. Calcine at 450°C under synthetic air flow (50 mL/min) for 2 hours.

  • Steady State Establishment: Switch feed to standard Propene-12C (unlabeled) +

    
     + He. Allow reaction to stabilize (monitor by GC-MS until conversion is constant).
    
  • Isotopic Switch (The "Step"):

    • Instantaneously switch the hydrocarbon feed from Propene-12C to This compound (maintaining identical partial pressure).

    • Crucial: Do not alter flow rate or temperature.

  • Time-Resolved Sampling:

    • Direct reactor effluent to an online Mass Spectrometer (MS).

    • Track m/z signals:

      • Propene: m/z 42 (12C)

        
         m/z 43 (13C).
        
      • Acrolein: m/z 56 (12C)

        
         m/z 57 (13C).
        
  • Data Analysis:

    • Calculate the Mean Residence Time (

      
      )  of the label on the surface.
      
    • If

      
      , the mechanism involves a significant surface pool (lattice oxygen participation).
      

Summary of Comparative Utility

FeaturePropene-1-13CThis compound
Symmetry Probing Poor. Scrambles in allylic systems, leading to ambiguous product distributions.Excellent. Retains position in allylic intermediates; ideal for "backbone" tracking.
Regioselectivity (Branching) Excellent. Differentiates linear vs. branched products via Methyl vs. Methylene shift changes.Moderate. Chemical shift differences are less pronounced between isomers.
Cost/Availability Generally lower cost; standard synthesis routes available.Higher cost; synthesis requires specific ketone/aldehyde precursors.
KIE (Reactivity) Negligible (

).
Negligible (

).
Workflow for Selection

SelectionLogic Start Experimental Goal? Mech Elucidate Mechanism (Intermediate Structure) Start->Mech Regio Quantify Product Distribution (Linear/Branched) Start->Regio Allyl Is an Allyl/Symmetric Intermediate suspected? Mech->Allyl NoAllyl Use Propene-1-13C (Standard Tracer) Regio->NoAllyl Maximize NMR Contrast YesAllyl Use this compound (Avoids Scrambling) Allyl->YesAllyl Yes Allyl->NoAllyl No

Figure 2: Decision tree for selecting the correct isotopic isotopologue.

References

  • Keulks, G. W., & Krenzke, L. D. (1976). The mechanism of the oxidation of propylene to acrolein over bismuth molybdate catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 72, 529-539.

  • Adams, C. R., & Jennings, T. J. (1963). Investigation of the Mechanism of Catalytic Oxidation of Propylene to Acrolein and Acrylonitrile. Journal of Catalysis, 2(1), 63-68.

  • Casey, C. P., et al. (2002). Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. Journal of the American Chemical Society, 124(12), 2984-2996.

  • Borbáth, I., et al. (2024). Regioselective hydroformylation of propene catalysed by rhodium-zeolite.[1] Nature, 629, 597–602.[1]

Sources

Comparative Guide: Propene-2-13C vs. Deuterated Propene in Mechanism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the elucidation of reaction mechanisms—particularly catalytic oxidation, ammoxidation, and polymerization—isotopically labeled propenes are indispensable yet distinct tools. Propene-2-13C serves as a non-perturbative topological tracer, ideal for mapping carbon backbone rearrangements and determining polymer tacticity. Deuterated Propene (e.g., Propene-


 or Propene-3-

) acts as a kinetic probe, leveraging the Kinetic Isotope Effect (KIE) to identify rate-determining steps (RDS) involving C-H bond cleavage. This guide delineates the strategic selection, experimental application, and data interpretation for these two isotopic isotopologues.
Part 1: Fundamental Physical & Chemical Distinctions

The choice between Carbon-13 and Deuterium labeling rests on the specific question the researcher needs to answer: How fast? (Kinetics/Deuterium) or Which path? (Topology/13C).

FeatureThis compoundDeuterated Propene (

or

)
Primary Utility Pathway Tracing & Structure: Tracks the fate of specific carbon atoms; determines symmetry of intermediates; analyzes polymer stereochemistry.[1]Kinetic Analysis: Identifies Rate-Determining Steps (RDS) via Kinetic Isotope Effects (KIE); probes chain transfer mechanisms.
Perturbation Negligible: Heavy-atom KIE is minimal (

). Does not significantly alter reaction rates.
Significant: Primary KIE is substantial (

). Significantly slows steps involving C-D bond breakage.
Detection

C-NMR / MS:
Highly specific chemical shift data; quantitative mass spectrometry.

H/

H-NMR / MS / IR:
Loss of proton signal or appearance of deuterium signal; shift in vibrational frequency (IR).
Key Limitation Cost; lower sensitivity of

C-NMR (requires longer acquisition or hyperpolarization).
Scrambling (H/D exchange) on acidic sites can mimic mechanistic pathways, leading to false positives.
Part 2: Application in Catalytic Mechanism Elucidation
Case Study: Selective Oxidation (SOHIO Process)

The conversion of propene to acrolein over Bismuth Molybdate catalysts is the archetype for using both labels to solve a complex mechanism.

1. The "Symmetric Allyl" Proof (this compound) Early debates centered on whether propene adsorbed via a rigid end-on attachment or formed a symmetric intermediate.

  • Experiment: Oxidation of Propene-1-13C .

  • Observation: The product, acrolein, showed the

    
    C label distributed equally between the carbonyl carbon (C1) and the terminal vinyl carbon (C3).
    
  • Conclusion: The reaction proceeds via a symmetric

    
    -allyl intermediate.[2] If the reaction were direct end-on adsorption, the label would remain fixed. This compound  is often used as a control here; the label remains at the central carbon, confirming no skeletal isomerization (C-C bond breaking) occurs.
    

2. The Rate-Determining Step (Deuterated Propene) To maximize catalyst activity, one must know the slowest step.

  • Experiment: Competitive oxidation of Propene vs. Propene-

    
    .
    
  • Observation: A primary KIE of

    
     is observed.
    
  • Conclusion: The abstraction of the

    
    -hydrogen (allylic hydrogen) is the rate-determining step.[3][4] The C-H bond breaks during the bottleneck of the reaction.
    
Visualization: The Allylic Mechanism

The following diagram illustrates how both labels map onto the catalytic cycle.

PropeneMechanism cluster_legend Legend Propene Propene Feed Adsorption Catalyst Surface (Bi-Mo Oxide) Propene->Adsorption Coordination RDS RDS: Allylic H-Abstraction (Probed by Deuterium) Adsorption->RDS Slow Step (kH/kD > 1.5) Intermediate Symmetric π-Allyl (Probed by 13C Scrambling) RDS->Intermediate Formation of Symmetric Species Product Acrolein (CHO-CH=CH2) Intermediate->Product O-Insertion & Desorption key1 Red Node = Kinetic Bottleneck (Use D) key2 Yellow Node = Structural Symmetry (Use 13C)

Figure 1: Mechanistic pathway of propene oxidation. Red indicates the step sensitive to Deuterium labeling; Yellow indicates the intermediate identified by 13C symmetry.

Part 3: Application in Polymerization (Ziegler-Natta/Metallocene)[5]

In polymer science, the distinction is between Microstructure (13C) and Active Site Counting (Deuterium).

1. Tacticity & Regiochemistry (this compound)

C NMR is the gold standard for determining the stereoregularity of polypropylene (PP).
  • Method: Analysis of the methyl region (approx. 19-22 ppm).

  • Mechanism: The chemical shift of the methyl carbon is sensitive to the relative configuration of its neighbors (pentad sequences: mmmm, mmmr, etc.).

  • Advantage of 2-13C: Using this compound enriches the backbone methine signals. While natural abundance is often sufficient for industrial QC, labeled studies allow for pulse-chase experiments to see how catalyst modification changes tacticity in real-time.

2. Chain Transfer & Active Site Counting (Deuterium)
  • Method (Grignard Quench): Polymerization is quenched with

    
    .
    
  • Mechanism: Active metal-polymer bonds react with

    
     to place a Deuterium atom at the chain end. Dead chains do not react.
    
  • Result: The ratio of deuterated chain ends (detected by MS or

    
    H NMR) to total polymer mass provides the number of active sites (
    
    
    
    ).
  • KIE in Termination: Using deuterated propene monomer can determine if chain transfer to monomer (via

    
    -hydride elimination) is the dominant termination pathway.
    
Part 4: Experimental Protocols
Protocol A: Competitive KIE Measurement (Flow Reactor)

Objective: Determine if C-H bond breaking is rate-limiting.

  • Catalyst Prep: Load 500 mg of catalyst (e.g.,

    
    -Bi
    
    
    
    Mo
    
    
    O
    
    
    ) into a quartz fixed-bed reactor.
  • Pre-treatment: Calcine in air flow (50 mL/min) at 450°C for 2 hours to ensure full oxidation state.

  • Feed Introduction:

    • Run 1 (Control): Feed C

      
      H
      
      
      
      / Air / N
      
      
      (ratio 1:10:4) at WHSV = 2 h
      
      
      .
    • Run 2 (Labeled): Feed C

      
      D
      
      
      
      / Air / N
      
      
      under identical conditions.
    • Note: Alternatively, use a 1:1 mix of H

      
      :D
      
      
      
      for direct competitive analysis (requires Mass Spec).
  • Sampling: Direct effluent to an online GC-MS.

  • Data Analysis:

    • Calculate reaction rate

      
       for both runs at low conversion (<10%).
      
    • Compute

      
      .
      
    • Validation: If

      
      , C-H bond breaking is NOT the RDS. If 
      
      
      
      , it is.
Protocol B: 13C Isotopic Distribution Analysis (Symmetry Probe)

Objective: Determine the symmetry of the adsorbed intermediate.

  • Feed: Synthesize or purchase Propene-1-13C (>99% atom enrichment).

  • Reaction: Perform partial oxidation (as above) at 350°C.

  • Trapping: Bubble reactor effluent through chilled CDCl

    
     or condense in a liquid N
    
    
    
    trap.
  • NMR Analysis:

    • Acquire quantitative inverse-gated

      
      C NMR.
      
    • Target Signals (Acrolein): Carbonyl (C1, ~194 ppm) and Vinyl Methylene (C3, ~130 ppm).

  • Interpretation:

    • Calculate ratio

      
      .
      
    • If

      
      : The label scrambled perfectly (Symmetric Allyl Intermediate).
      
    • If

      
       or 
      
      
      
      : The label stayed at the original position (End-on / Asymmetric mechanism).
Part 5: Strategic Selection Guide

Use the following decision tree to select the appropriate isotope for your study.

SelectionGuide Start What is the mechanistic question? Q1 Are you investigating reaction KINETICS? Start->Q1 Q2 Are you investigating STRUCTURE or PATHWAY? Start->Q2 K1 Is C-H bond breaking suspected as the Rate Determining Step? Q1->K1 S1 Do you need to track carbon atom positions? Q2->S1 UseD Use Deuterated Propene (Measure KIE) K1->UseD Yes UseD_Control Use D-Propene for Active Site Counting K1->UseD_Control No (Polymerization Termination) Use13C Use Propene-13C (NMR/MS Tracking) S1->Use13C Yes (Rearrangement/Symmetry) S2 Are you studying Polymer Tacticity? S1->S2 No S2->Use13C Yes (Pentad Analysis)

Figure 2: Decision Matrix for selecting Propene Isotopologues.

References
  • Adams, C. R., & Jennings, T. J. (1964). Mechanism studies of the catalytic oxidation of propylene.[4] Journal of Catalysis, 3(6), 549-558.

  • Grasselli, R. K., & Burrington, J. D. (1981). Selective oxidation and ammoxidation of propylene by heterogeneous catalysis. Advances in Catalysis, 30, 133-163.

  • Keulks, G. W., & Krenzke, L. D. (1976). The mechanism of the selective oxidation of propylene over bismuth molybdate catalysts. Journal of Catalysis, 44(2), 126-128.

  • Busico, V., & Cipullo, R. (2001). Microstructure of polypropylene. Progress in Polymer Science, 26(3), 443-533.

  • Moro-oka, Y., & Ueda, W. (1994). Multicomponent bismuth molybdate catalysts for the selective oxidation of propylene. Advances in Catalysis, 40, 233-273.

Sources

Validating catalytic cycles using Propene-2-13C isotopic labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Catalytic Cycles using Propene-2-13C Isotopic Labeling Content Type: Technical Comparison & Application Guide Audience: Senior Chemists, Catalysis Researchers, and Process Engineers.

Executive Summary

In the validation of catalytic cycles for alkene functionalization—specifically hydroformylation, polymerization, and C-H activation—determining the precise mode of insertion (1,2- vs. 2,1-insertion) is the critical bottleneck. While Deuterium labeling (


) and terminal Carbon labeling (

) are common, they suffer from scrambling and spectral overlap, respectively.

This guide evaluates This compound (


) as the superior diagnostic tool. By labeling the central carbon, researchers can unambiguously distinguish between metal-alkyl intermediates without the ambiguity of hydride migration (scrambling) or symmetry-induced equivalence.

Technical Deep Dive: The Regioselectivity Problem

In transition-metal catalysis (e.g., Rh, Co, Pd), propene presents two faces for hydrometalation. The fate of the carbon backbone determines the product isomer:

  • Linear (Anti-Markovnikov): Desired for industrial detergents/plasticizers (n-butanal).

  • Branched (Markovnikov): Often a byproduct (iso-butanal), though desired for specific chiral pharmaceuticals.

Standard spectroscopic methods (


 NMR) often fail to resolve the active metal-alkyl species in situ due to low concentration and broad line widths. Isotopic labeling is required to "light up" the pathway.

Comparative Analysis: this compound vs. Alternatives

The following table compares this compound against the two most common alternatives: Deuterium labeling (Propene-


) and Terminal labeling (Propene-1-13C).
FeatureThis compound (Recommended) Propene-1-13C Deuterium (Propene-

)
Primary Utility Unambiguous backbone tracking.Terminal carbon tracking.Kinetic Isotope Effect (KIE) studies.[1]
Scrambling Risk Low. C-C bonds rarely break/reform under standard hydroformylation conditions.Low. High.

-hydride elimination/re-insertion causes H/D scrambling across the chain.
NMR Detection High Specificity. Distinguishes

-carbon (branched) from

-carbon (linear) by massive shift differences (~25 ppm).
Medium. Distinguishes

-carbon (linear) from methyl (branched).
Low.

NMR has broad peaks;

NMR becomes complex due to coupling loss.
Symmetry Issues None. The central carbon is unique.High. In

-allyl intermediates, C1 and C3 can become equivalent, losing regiochemical information.
N/A
Cost Efficiency Moderate (High info/mole).Moderate.Low (Cheap, but requires more runs to deconvolute scrambling).

Why this compound Wins: In a Rhodium-catalyzed cycle, if a


-allyl intermediate is formed, C1 and C3 can rotate and become indistinguishable. The C2 position, however, remains the central pivot. Labeling C2 ensures that even if the molecule flips, you know exactly where the center of the original alkene is located in the final product.

Visualizing the Mechanism: Rh-Catalyzed Hydroformylation

The diagram below traces the fate of the red


 label from this compound through the catalytic cycle. Note how the label ends up in chemically distinct environments (Alpha vs. Beta positions relative to the aldehyde).

Hydroformylation cluster_Linear Path A: Linear (Anti-Markovnikov) cluster_Branched Path B: Branched (Markovnikov) Start Active Catalyst [H-Rh(CO)L] Coordination Pi-Complex (Rh-Propene) Start->Coordination + Propene Propene This compound (CH3-13CH=CH2) Propene->Coordination Ins_Lin 1,2-Insertion Rh-CH2-13CH2-CH3 (n-propyl-Rh) Coordination->Ins_Lin Hydride to C2 Ins_Br 2,1-Insertion Rh-13CH(CH3)2 (iso-propyl-Rh) Coordination->Ins_Br Hydride to C1 CO_Lin CO Insertion Rh-C(=O)-CH2-13CH2-CH3 Ins_Lin->CO_Lin + CO Prod_Lin Product: n-Butanal Label at BETA position (~30 ppm) CO_Lin->Prod_Lin + H2 / - Catalyst Prod_Lin->Start Regeneration CO_Br CO Insertion Rh-C(=O)-13CH(CH3)2 Ins_Br->CO_Br + CO Prod_Br Product: iso-Butanal Label at ALPHA position (~50 ppm) CO_Br->Prod_Br + H2 / - Catalyst Prod_Br->Start

Caption: Mechanistic divergence in Rh-catalyzed hydroformylation using this compound. The label location (Alpha vs. Beta) in the final aldehyde provides irrefutable proof of the insertion mode.

Experimental Protocol: Catalytic Validation Run

Objective: Determine the regioselectivity of a new Rh-ligand system using this compound.

Materials
  • Precursor: Rh(acac)(CO)

    
     (0.05 mmol)
    
  • Ligand: Biphephos or PPh

    
     (0.15 mmol)
    
  • Gas Feed: this compound (99 atom %

    
    , Sigma-Aldrich/Isotec), Syngas (1:1 H
    
    
    
    :CO).
  • Solvent: Toluene-

    
     (degassed).
    
Workflow
  • Catalyst Activation:

    • In a glovebox, dissolve Rh precursor and ligand in 3 mL Toluene-

      
      .
      
    • Transfer to a high-pressure NMR tube (Sapphire or heavy-wall glass).

  • Gas Addition (The Critical Step):

    • Note: Standard autoclaves require large gas volumes. For isotopic labeling, use a vacuum-transfer manifold to conserve the expensive gas.

    • Freeze the NMR tube in liquid N

      
      .
      
    • Condense this compound (approx. 2-3 equivalents relative to Rh) into the tube.

    • Pressurize with 10 bar of Syngas (H

      
      /CO).
      
  • Reaction Monitoring:

    • Insert tube into NMR probe pre-heated to 80°C.

    • Acquire

      
       NMR spectra (proton decoupled) every 10 minutes.
      
    • Lock: Toluene-

      
      .
      
  • Data Analysis (Self-Validation):

    • Look for the disappearance of the olefinic signal (

      
       at ~133 ppm for C2).
      
    • Look for the appearance of product signals.

Data Interpretation Guide

The power of this compound lies in the chemical shift separation of the products.

ProductStructureLabel PositionPredicted

Shift (ppm)
Interpretation
n-Butanal


-methylene
~25 - 30 ppm Indicates 1,2-insertion (Anti-Markovnikov).
iso-Butanal


-methine
~41 - 45 ppm Indicates 2,1-insertion (Markovnikov).

Validation Check: If you observe a signal at ~15-20 ppm , this indicates a methyl label. This would only happen if this compound underwent skeletal rearrangement (highly unlikely in standard hydroformylation) or if the starting material was impure (Propene-1-13C contamination). This serves as an internal quality control for the experiment.

References

  • Mechanistic Studies of Rhodium-Catalyzed Hydroformyl

    • Source: Evans, D. A., et al. Journal of the American Chemical Society.
    • Context: Establishes the foundational hydride migration mechanisms tracked by isotopic labeling.
    • Link:[Link]

  • Propene Polymeriz

    • Source: Busico, V., et al. Macromolecules.
    • Context: Demonstrates the use of 13C labeling to detect "sleeping" sites and 2,1-misinsertions in Ziegler-Natta c
    • Link:[Link]

  • Deuterium vs.

    • Source: Casey, C. P., et al. Journal of the American Chemical Society.
    • Context: Highlights the risks of H/D scrambling which necessitates Carbon labeling for definitive mechanistic proof.
    • Link:[Link]

  • This compound Product Specifications. Source: Sigma-Aldrich / Merck Millipore. Context: Commercial availability and purity standards for the labeled reagent.

Sources

A Researcher's Guide to Cross-Referencing Experimental and Theoretical ¹³C NMR Data: A Case Study of Propene-2-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the critical process of cross-referencing experimental Nuclear Magnetic Resonance (NMR) data with theoretical models. Utilizing propene-2-¹³C as a case study, we will delve into the nuances of both experimental data acquisition and the application of computational chemistry to predict and validate NMR parameters. The objective is to equip you with the expertise to not only accurately interpret your spectra but also to leverage theoretical calculations for a deeper understanding of molecular structure and electronic environments.

The Symbiotic Relationship Between Experiment and Theory in NMR

In modern chemical analysis, the synergy between experimental spectroscopy and theoretical computation is indispensable. While high-resolution NMR spectroscopy provides a detailed fingerprint of a molecule's carbon framework, its interpretation is not always straightforward, especially for complex structures. Theoretical models, particularly those based on Density Functional Theory (DFT), offer a powerful predictive lens to assign chemical shifts and coupling constants, resolve ambiguities, and gain insights into the electronic factors governing the observed spectral features.[1] This guide will illuminate the practical application of this synergy.

Experimental Data Acquisition: The Ground Truth

The first pillar of our analysis is obtaining high-quality experimental ¹³C NMR data. For the purpose of this guide, we will consider the ¹³C NMR spectrum of propene. It is important to note that while our focus is on propene-2-¹³C, the chemical shifts for the isotopically labeled compound are expected to be nearly identical to those of unlabeled propene. The primary difference would be the pronounced signal intensity of the C2 carbon and the ability to directly observe one-bond C-C couplings if other carbons were also ¹³C labeled.

Experimental ¹³C NMR Data for Propene

The experimentally observed ¹³C NMR chemical shifts for propene, typically recorded in a deuterated solvent like CDCl₃ and referenced to tetramethylsilane (TMS) at 0.0 ppm, are well-established.[2]

Carbon AtomChemical EnvironmentExperimental Chemical Shift (δ) [ppm]
C1CH₂=~116
C2=CH-~136
C3-CH₃~18

Table 1: Experimental ¹³C NMR chemical shifts for propene.[2]

Understanding C-H Spin-Spin Coupling Constants

Beyond chemical shifts, spin-spin coupling constants (J-couplings) provide invaluable information about the connectivity and stereochemistry of a molecule. In a proton-coupled ¹³C NMR spectrum, the signal for each carbon is split by the protons directly attached to it and, to a lesser extent, by protons two or three bonds away. For our target, the C2 carbon of propene (a =CH- group), we would expect to see a doublet in the proton-coupled spectrum due to the one-bond coupling with its attached proton.

Coupling ConstantDescriptionTypical Experimental Value (Hz)
¹JC2-HOne-bond coupling155-170
²JC2-HTwo-bond (geminal) coupling to CH₂ and CH₃ protons0-5
³JC2-HThree-bond (vicinal) coupling to CH₂ and CH₃ protons5-10

Table 2: Typical experimental C-H coupling constants for sp² carbons in alkenes.

Theoretical Modeling: The Predictive Power of DFT

The second pillar of our analysis is the in silico prediction of ¹³C NMR parameters using computational methods. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose due to its favorable balance of accuracy and computational cost.[1][3][4] The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT for calculating NMR shielding tensors.[3]

A Step-by-Step Protocol for DFT Calculation of ¹³C NMR Parameters of Propene

The following protocol outlines a typical workflow for calculating the ¹³C NMR spectrum of propene using a popular DFT functional, B3LYP, and a well-regarded basis set, 6-311+G(2d,p). This combination is known to provide reliable results for a wide range of organic molecules.

  • Geometry Optimization:

    • Construct the 3D structure of propene.

    • Perform a geometry optimization using the B3LYP functional and the 6-311+G(2d,p) basis set. This step is crucial as NMR parameters are highly sensitive to molecular geometry.

    • Include a solvent model (e.g., the Polarizable Continuum Model, PCM, for chloroform) to account for the bulk effects of the solvent used in the experimental measurement.

    • Verify that the optimized geometry corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • NMR Shielding Calculation:

    • Using the optimized geometry, perform a GIAO-DFT calculation with the same functional (B3LYP) and basis set (6-311+G(2d,p)), and solvent model.

    • This calculation will yield the absolute isotropic shielding constants (σ) for each carbon atom in propene.

  • Calculation of Chemical Shifts:

    • To convert the calculated shielding constants to chemical shifts (δ), a reference standard must be used. The standard practice is to calculate the shielding constant of tetramethylsilane (TMS) at the same level of theory.

    • The chemical shift of a given carbon is then calculated using the formula: δC = σTMS - σC

    • It is also common to apply a linear scaling factor to the calculated chemical shifts to correct for systematic errors in the computational method. This factor is typically derived by correlating calculated and experimental chemical shifts for a set of known compounds.

  • Calculation of Spin-Spin Coupling Constants:

    • Perform a separate calculation on the optimized geometry to compute the spin-spin coupling constants. This is often a more computationally demanding step.

    • The calculation will provide values for one-bond (¹JCH), two-bond (²JCH), and three-bond (³JCH) coupling constants.

Hypothetical Theoretical ¹³C NMR Data for Propene

Based on the protocol described above, we can generate a set of hypothetical but realistic theoretical data for propene.

Carbon AtomTheoretical Chemical Shift (δ) [ppm]
C1~117.5
C2~135.2
C3~19.3

Table 3: Hypothetical theoretically calculated ¹³C NMR chemical shifts for propene using B3LYP/6-311+G(2d,p) with a PCM solvent model.

Coupling ConstantTheoretical Value (Hz)
¹JC2-H~158
²JC2-H (to =CH₂)~2.5
²JC2-H (to -CH₃)~-1.8
³JC2-H (to =CH₂)~7.2 (trans), ~1.5 (cis)
³JC2-H (to -CH₃)~6.5

Table 4: Hypothetical theoretically calculated C-H coupling constants for the C2 carbon of propene.

Cross-Referencing Workflow

The process of cross-referencing experimental and theoretical data can be visualized as a systematic workflow.

Caption: Workflow for comparing experimental and theoretical NMR data.

Bridging the Gap: Analysis of Discrepancies

Upon comparing the experimental and theoretical data, it is common to observe small discrepancies. Understanding the origin of these differences is key to a robust analysis.

  • Chemical Shifts: The hypothetical calculated chemical shifts in Table 3 show good agreement with the experimental values in Table 1, with differences of less than 2 ppm. This level of accuracy is typical for modern DFT methods.[4] Minor deviations can arise from several factors:

    • Solvent Effects: While continuum solvent models account for the bulk polarity of the solvent, they do not capture specific solute-solvent interactions such as hydrogen bonding, which can influence chemical shifts.

    • Vibrational Averaging: The theoretical calculations are typically performed on a static, optimized geometry, whereas the experimental measurement is an average over all thermally accessible vibrational and rotational states.

    • Limitations of the Functional and Basis Set: The choice of DFT functional and basis set inherently involves approximations that can lead to small errors.

  • Coupling Constants: The agreement for coupling constants can be more variable. One-bond couplings are generally predicted with high accuracy. However, multi-bond couplings are more sensitive to conformational changes and can be more challenging to predict accurately. The Karplus relationship, which describes the dependence of three-bond coupling constants on the dihedral angle, is a key factor here. Any inaccuracies in the calculated equilibrium geometry will directly impact the predicted ³J values.

The Impact of Theoretical Parameters on Predictive Accuracy

The choice of theoretical parameters significantly influences the accuracy of the predicted NMR data. The following diagram illustrates the logical relationship between these choices and the quality of the results.

Theoretical_Parameters cluster_output Output & Accuracy functional DFT Functional (e.g., B3LYP, PBE0, M06-2X) geom_opt Geometry Optimization functional->geom_opt nmr_calc NMR Calculation (GIAO) functional->nmr_calc basis_set Basis Set (e.g., Pople, Dunning) basis_set->geom_opt basis_set->nmr_calc solvent_model Solvent Model (e.g., PCM, SMD) solvent_model->geom_opt solvent_model->nmr_calc geom_opt->nmr_calc accuracy Accuracy of Predicted Chemical Shifts & Coupling Constants nmr_calc->accuracy

Caption: Influence of theoretical parameters on NMR prediction accuracy.

Conclusion and Best Practices

The cross-referencing of experimental and theoretical ¹³C NMR data is a powerful strategy for robust structural elucidation and spectral assignment. By following a systematic workflow and understanding the potential sources of discrepancies, researchers can confidently leverage computational chemistry to complement and enhance their experimental findings.

Key Takeaways for Researchers:

  • High-Quality Experimental Data is Paramount: Ensure your experimental spectra are of high resolution and properly referenced.

  • Choose Appropriate Theoretical Methods: For most applications, DFT calculations using a hybrid functional (like B3LYP or PBE0) and a triple-zeta basis set (such as 6-311+G(2d,p)) provide a good balance of accuracy and efficiency.

  • Always Include Solvent Effects: Solvation can have a significant impact on NMR parameters, and including a solvent model in your calculations is crucial for obtaining accurate results.

  • Be Mindful of Conformational Flexibility: For flexible molecules, it is important to consider the contributions of multiple low-energy conformers to the observed NMR spectrum by performing a Boltzmann-weighted average of their calculated parameters.

  • Use a Multi-faceted Approach: Do not rely solely on chemical shifts. Incorporate the analysis of coupling constants to gain a more complete picture of your molecule's structure.

By integrating these best practices into your research, you can unlock a deeper level of understanding from your NMR data and accelerate your scientific discoveries.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the Complete Prediction of the 1H and 13C NMR Spectra of Complex Organic Molecules by DFT Methods: Application to Natural Substances. Chemistry – A European Journal, 12(21), 5514-5525. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of propene. Retrieved February 19, 2026, from [Link]

  • Grimblat, N., & Sarotti, A. M. (2016). Computational Chemistry to the Rescue: Modern Toolboxes for the Assignment of Complex Molecules by GIAO NMR Calculations. Chemistry – A European Journal, 22(35), 12246-12261. [Link]

  • Kutateladze, A. G., & Reddy, D. S. (2017). High-Throughput In Silico Structure Validation and Revision of Halogenated Natural Products Is Enabled by Parametric Corrections to DFT-Computed 13C NMR Chemical Shifts and Spin–Spin Coupling Constants. The Journal of Organic Chemistry, 82(7), 3368-3381. [Link]

Sources

A Senior Application Scientist's Guide to the Verification of Propene-2-13C Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern research, particularly within pharmaceutical development and metabolic studies, the use of stable isotope-labeled compounds is indispensable.[1][2] Propene-2-13C, a key building block, offers a non-radioactive tracer to elucidate reaction mechanisms, map metabolic pathways, and serve as an internal standard for quantitative analysis.[1][3] However, the synthesis of such labeled molecules is merely the first step; rigorous verification of the isotopic enrichment is paramount to ensure the accuracy and validity of any subsequent experimental data.[4]

This guide provides an in-depth comparison of the primary methodologies for verifying this compound enrichment, with a core focus on Combustion Analysis . We will explore the causality behind the technique, compare it with powerful alternatives like Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), and provide field-proven protocols to guide your analytical choices.

The Cornerstone Technique: Combustion Analysis (EA-IRMS)

Combustion analysis, in its modern form, typically couples an Elemental Analyzer (EA) with an Isotope Ratio Mass Spectrometer (IRMS). This method determines the bulk ¹³C content of a sample.[5] The fundamental principle is the complete and instantaneous oxidation of the organic compound to its constituent simple gases.[5]

The Causality of Combustion: The choice to convert propene into carbon dioxide is deliberate and critical. CO₂ is a simple, stable molecule that is easily handled and introduced into a mass spectrometer.[6][7] The entire process is designed to ensure that the isotopic ratio (¹³C/¹²C) of the resulting CO₂ gas is identical to the isotopic ratio of the carbon in the original propene sample. This requires flash combustion at high temperatures (typically >1000 °C) in the presence of an oxidant (like copper(II) oxide) and excess oxygen to prevent isotopic fractionation, a phenomenon where reaction rates differ for different isotopes, which would skew the final measurement.

Experimental Workflow

The journey from a volatile gas like propene to a precise enrichment value follows a controlled pathway. The sample is introduced into a high-temperature combustion furnace where it is instantaneously converted to combustion gases, primarily CO₂ and H₂O.[5] These gases are then passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess O₂. After passing through a water trap, the purified CO₂ is separated from other gases via a gas chromatography column and introduced into the IRMS. The IRMS then measures the ratio of mass-to-charge (m/z) 45 (¹³C¹⁶O₂) to m/z 44 (¹²C¹⁶O₂), from which the isotopic enrichment is calculated.[8]

Combustion_Analysis_Workflow cluster_EA Elemental Analyzer (EA) cluster_IRMS Isotope Ratio Mass Spectrometer (IRMS) Sample This compound Sample Autosampler Gas Autosampler Sample->Autosampler Combustion Combustion Furnace (>1000°C + O2) Autosampler->Combustion He Carrier Gas Reduction Reduction Furnace (Cu Wires) Combustion->Reduction CO2, H2O, NOx WaterTrap Water Trap (e.g., Mg(ClO4)2) Reduction->WaterTrap CO2, H2O, N2 GC GC Column WaterTrap->GC CO2, N2 IonSource Ion Source GC->IonSource Purified CO2 Collector Triple Collector (m/z 44, 45, 46) IonSource->Collector Result Isotopic Ratio (13C/12C) Collector->Result Decision_Tree Start What is the primary goal of your analysis? Q_Position Is positional verification of the 13C label required? Start->Q_Position A_NMR Use 13C NMR Spectroscopy Q_Position->A_NMR Yes Q_Purity Is the sample a complex mixture or of unknown purity? Q_Position->Q_Purity No A_GCCIRMS Use GC-C-IRMS Q_Purity->A_GCCIRMS Yes Q_Bulk Is the goal to get a high-precision bulk enrichment value of a known pure sample? Q_Purity->Q_Bulk No A_EAIRMS Use Combustion Analysis (EA-IRMS) Q_Bulk->A_EAIRMS Yes

Sources

Reproducibility of metabolic data using Propene-2-13C tracers

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical nuances of using Propionate-2-13C (often colloquially referred to as Propene/Propyl tracers in shorthand) for metabolic flux analysis.[1]

Note: While "Propene-2-13C" (the gas) exists for industrial catalysis and inhalation toxicology, this guide focuses on Sodium Propionate-2-13C , the standard solid-state tracer used in drug development for assessing mitochondrial function, anaplerosis, and gluconeogenesis.[1]

Content Type: Comparative Technical Guide Audience: Drug Discovery Scientists, Metabolic Engineers, Toxicologists[1]

Executive Summary: The "Sniper Rifle" of Metabolic Tracing

In metabolic flux analysis (MFA), reproducibility is often compromised by "tracer noise"—the non-specific labeling of downstream metabolites.[1] While [U-13C]Glucose acts as a "shotgun," labeling the entire central carbon metabolism, Propionate-2-13C functions as a "sniper rifle."[1] It specifically targets the anaplerotic entry into the TCA cycle via Succinyl-CoA.[1]

However, Propionate-2-13C data is notoriously sensitive to experimental conditions.[1] Reproducibility failures are rarely due to the tracer itself but rather to cofactor limitations (Vitamin B12/Biotin) and isotopomer scrambling at the symmetric succinate node.[1] This guide outlines the self-validating protocols required to stabilize these variables.

Mechanistic Grounding: The Propionate Pathway

To ensure data integrity, one must understand the label fate.[1] Propionate-2-13C enters the mitochondria and is converted to Propionyl-CoA.[1]

The Pathway Logic[1]
  • Entry: Propionate

    
     Propionyl-CoA.[1]
    
  • Carboxylation: Propionyl-CoA + HCO3

    
     Methylmalonyl-CoA (Requires Biotin ).[1]
    
  • Isomerization: Methylmalonyl-CoA

    
     Succinyl-CoA (Requires Vitamin B12 ).[1]
    
  • TCA Cycle Entry: Succinyl-CoA enters the cycle.[1]

  • The Scrambling Event: Succinate is a symmetric molecule.[1] The 13C label at position C2 of Propionate becomes randomized between C2 and C3 of Succinate.[1]

Visualization: Propionate-2-13C Entry & Scrambling

The following diagram maps the critical entry point and the "Symmetry Scramble" that affects mass isotopomer distribution (MID) data.[1]

PropionatePathway cluster_TCA TCA Cycle Anaplerosis Prop Propionate-2-13C (Tracer Input) PropCoA Propionyl-CoA (C2 Labeled) Prop->PropCoA ACSS2/3 MMCoA Methylmalonyl-CoA PropCoA->MMCoA PCC (Biotin) Critical Control Point SucCoA Succinyl-CoA (Asymmetric Entry) MMCoA->SucCoA MUT (Vit B12) Rate Limiting Succinate Succinate (SYMMETRY SCRAMBLE) SucCoA->Succinate SCS Fumarate Fumarate (Randomized Label) Succinate->Fumarate SDH (Scrambling Occurs) OAA Oxaloacetate (M+1 / M+2 Mix) Fumarate->OAA FH / MDH

Caption: Figure 1. Propionate-2-13C flux into the TCA cycle.[1] Note the critical B12/Biotin dependent steps and the symmetry scrambling at Succinate.[1]

Comparative Analysis: Propionate vs. Alternatives

Why choose Propionate-2-13C over standard glucose or glutamine tracers? The choice dictates the resolution of anaplerotic flux data.

Table 1: Tracer Performance Comparison
FeaturePropionate-2-13C [U-13C]Glucose [U-13C]Glutamine
Primary Utility Anaplerosis & Gluconeogenesis quantification.[1]Global glycolysis & oxidative TCA flux.[1]Nitrogen metabolism & Anaplerosis.[1]
Signal Specificity High. Only labels TCA intermediates via Succinyl-CoA.Low. Labels everything (Amino acids, Lipids, Lactate).[1]Medium. Heavily dilutes into Glutamate pool.[1]
Reproducibility Risk Cofactor Dependent. High variance if B12/Biotin is uncontrolled.[1]Saturation Dependent. High variance if glucose concentration fluctuates.[1]Exchange Dependent. High variance due to transaminase activity.[1]
Data Complexity Low background, but requires symmetry correction.[1]High background, complex isotopomer overlap.[1]Complex due to reductive carboxylation (reverse TCA).[1]
Cost Efficiency High (Targeted).High (Commodity).[1][2][3]Medium.

Reproducibility Protocol: The "Self-Validating" System

To achieve high reproducibility (CV < 5%) with Propionate-2-13C, you must control the biological variables that cause "pseudo-flux" changes.[1]

Phase A: The Cofactor Normalization (Pre-Experiment)

Causality: Propionate metabolism is strictly limited by Methylmalonyl-CoA Mutase (MUT), which requires Adenosylcobalamin (B12).[1] Standard DMEM/RPMI media often contains insufficient B12 for high-flux propionate loads, leading to artificial bottlenecks.[1]

  • Media Prep: Supplement culture media with 500 nM Vitamin B12 and 10 µM Biotin 24 hours prior to tracing.[1]

  • Validation: Run a "Cold Propionate" toxicity curve. If cells show growth inhibition at 1 mM Propionate, your B12 levels are insufficient.[1]

Phase B: The Tracer Workflow
  • Wash Step: Rapidly wash cells with warm PBS (37°C).[1] Do not use cold PBS, as it shocks mitochondria and alters immediate flux.[1]

  • Pulse: Add medium containing 1 mM Sodium Propionate-2-13C + physiological Glucose (5 mM).

    • Note: Do not remove Glucose.[1] Propionate requires a basal ATP source for activation to Propionyl-CoA.[1]

  • Time-Point Selection:

    • T=0: Unlabeled control.[1]

    • T=30 min: Early incorporation (Linear Flux).

    • T=4 hours: Isotopic Steady State (for total flux calculations).

Phase C: The "Symmetry Check" (Data QC)

The Reproducibility Litmus Test: In a valid Propionate-2-13C experiment, the label enters Succinyl-CoA.[1] Because Succinate is symmetric:

  • The M+1 enrichment of Malate MUST equal the M+1 enrichment of Fumarate.[1]

  • Protocol: Calculate the ratio

    
    .
    
  • Criterion: If

    
    , the data is valid.[1] If 
    
    
    
    , it indicates non-steady-state conditions or contamination from cytosolic pools (e.g., Pyruvate Carboxylase activity interfering).[1]

Troubleshooting & Artifacts

Issue: High M+3 lactate observed.

  • Cause: "Propionate Shunt."[1] In some cancer lines, Propionate is converted to Pyruvate via the acrylate pathway or malic enzyme, then to Lactate.[1]

  • Solution: Check Pyruvate M+1/M+2.[1] If present, your model utilizes alternative carbon entry.[1]

Issue: Low enrichment in Citrate compared to Malate.

  • Cause: Slow Citrate Synthase flux or high dilution from unlabeled Acetyl-CoA (from Glucose/Fatty Acids).[1]

  • Insight: This is a feature, not a bug. It allows you to calculate the contribution of Glucose-derived Acetyl-CoA vs. Propionate-derived anaplerosis.[1]

References

  • Antoniewicz, M. R. (2015).[1] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Crown, S. B., et al. (2015).[1] Experimental design for 13C-metabolic flux analysis using propionate tracers. Metabolic Engineering. [Link]

  • Perry, R. J., et al. (2016).[1] Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes.[1] Cell. [Link][1]

Sources

Confirmatory Analysis of Propene-2-13C Reaction Products: A Comparative Guide to GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of mechanistic and kinetic studies within chemical synthesis and drug development, stable isotope labeling is an indispensable tool. The use of molecules such as Propene-2-13C allows researchers to trace the metabolic fate of specific carbon atoms through complex reaction pathways. The robust and unambiguous identification of the resulting isotopically labeled products is paramount for the accurate interpretation of experimental outcomes. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the confirmatory analysis of this compound reaction products. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Challenge: Identifying Products of this compound Reactions

Propene, with its reactive double bond, is a precursor to a multitude of addition products. When using this compound, the labeled carbon atom serves as a probe to elucidate reaction mechanisms. Common reactions of propene include hydrohalogenation, hydration, and oxidation, leading to a variety of potential products.[1][2][3] For instance, the electrophilic addition of hydrogen bromide (HBr) to propene typically yields 2-bromopropane as the major product, following Markovnikov's rule.[1] The presence of the 13C label at the 2-position of the propene reactant would be expected to be retained at the 2-position of the resulting 2-bromopropane.

The primary analytical objectives are to separate these potential products from the reaction mixture and to unequivocally confirm the presence and position of the 13C label. This requires a technique with high chromatographic resolution and the ability to differentiate between isotopes.

GC-MS: The Gold Standard for Volatile Labeled Compounds

For the analysis of volatile and semi-volatile compounds, such as the expected products of many propene reactions, Gas Chromatography-Mass Spectrometry (GC-MS) is often the platform of choice.[4][5] The high separation efficiency of capillary GC columns combined with the mass-resolving power of the mass spectrometer provides a powerful tool for identifying and quantifying isotopologues—molecules that differ only in their isotopic composition.[4]

Why GC-MS is a Superior Choice for this Application

The selection of GC-MS is not arbitrary; it is based on a deep understanding of the analyte's properties and the data required. The expected products of propene reactions are typically small, non-polar molecules with sufficient volatility for gas chromatography.

  • Chromatographic Superiority: GC offers unparalleled resolution for separating isomers and other closely related volatile compounds that may be present in a reaction mixture.[6]

  • Mass Spectral Clarity: Electron Ionization (EI), a common ionization technique in GC-MS, produces characteristic fragmentation patterns that act as a "fingerprint" for a given molecule.[5] This is crucial for structural elucidation. The mass shift of one Dalton in fragments containing the 13C atom provides definitive evidence of its incorporation.

  • Sensitivity and Quantification: Modern GC-MS instruments offer excellent sensitivity, allowing for the detection of trace-level products. With appropriate calibration, GC-MS can also provide accurate quantification of the reaction products.

A Self-Validating Experimental Protocol for GC-MS Analysis

The following protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

1. Sample Preparation:

  • Quench the reaction at a specified time point.

  • Extract the organic products using a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with brine to remove any aqueous contaminants.

  • Dry the organic layer over anhydrous sodium sulfate.

  • If necessary, derivatize the sample to improve volatility and chromatographic performance. However, for many simple propene addition products, this may not be necessary.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A high-resolution gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is a good starting point for separating a range of potential products.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Splitless or split injection depending on the concentration of the analytes.

  • Oven Temperature Program: A temperature ramp should be optimized to achieve baseline separation of all components of interest. A typical program might start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 250°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to obtain complete mass spectra for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.[7]

    • Mass Range: A wide mass range (e.g., m/z 35-400) should be scanned to capture the molecular ions and key fragments of the expected products.

3. Data Analysis and Confirmation:

  • Peak Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of authentic standards.

  • Isotope Confirmation: For a peak corresponding to a product containing the 13C label, the molecular ion and any fragments containing the labeled carbon will be shifted by +1 m/z unit compared to the unlabeled standard. The relative abundance of the M+1 peak will be significantly higher than what would be expected from the natural abundance of 13C.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the products.

Performance Comparison: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other techniques can offer complementary or, in some cases, more suitable information depending on the specific analytical challenge.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Separation by volatility and polarity, followed by mass-based identification.High sensitivity and specificity, excellent for separating and identifying volatile and semi-volatile compounds, provides structural information from mass spectra.[8]Requires analytes to be volatile and thermally stable, derivatization may be necessary for polar compounds.[8]Routine identification and quantification of a wide range of volatile reaction products.[8]
LC-MS Separation based on partitioning between a mobile and stationary phase.Suitable for non-volatile and thermally labile compounds, a wide range of stationary and mobile phases for method development.[4]Lower resolution for complex mixtures compared to capillary GC, may require specific ionization sources for non-polar compounds.Analysis of non-volatile or thermally sensitive products, or for reaction mixtures that are not amenable to GC.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information, non-destructive, and can directly identify the position of the 13C label through 13C-NMR or heteronuclear correlation experiments.[9]Lower sensitivity compared to MS, requires higher concentrations of the analyte, and can be more complex to interpret for mixtures.[9]Unambiguous determination of the position of the 13C label in purified products and for detailed structural elucidation of unknown products.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A This compound Reaction Mixture B Quenching A->B C Liquid-Liquid Extraction B->C D Drying and Concentration C->D E Sample for GC-MS D->E F Injection into GC E->F G Chromatographic Separation F->G H Ionization (EI) G->H I Mass Analysis H->I J Data Acquisition I->J K Peak Identification (RT) J->K L Mass Spectral Matching K->L M Isotope Pattern Analysis L->M N Quantification M->N O Final Report N->O

Caption: Experimental Workflow for GC-MS Analysis of this compound Reaction Products.

G cluster_reactants Reactants cluster_product Major Product This compound This compound Carbocation_Intermediate Secondary Carbocation (13C labeled) This compound->Carbocation_Intermediate + H+ HBr HBr 2-Bromopropane-2-13C 2-Bromopropane-2-13C Carbocation_Intermediate->2-Bromopropane-2-13C + Br-

Caption: Markovnikov Addition of HBr to this compound.

Conclusion and Recommendations

For the confirmatory analysis of volatile and semi-volatile reaction products of this compound, GC-MS stands out as the most effective and efficient technique. Its combination of high-resolution separation and mass-selective detection provides the necessary specificity to identify products and confirm the incorporation of the 13C label. While LC-MS and NMR spectroscopy are valuable complementary techniques, particularly for non-volatile products or for definitive structural elucidation, GC-MS offers a robust, sensitive, and reliable frontline approach. The self-validating protocol outlined in this guide provides a solid foundation for obtaining high-quality, defensible data in your research and development endeavors. The validation of the analytical method should be performed in accordance with established guidelines to ensure the accuracy and precision of the results.[10][11][12]

References

  • Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labelling in Metabolomics. ChemRxiv.
  • Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. MDPI.
  • Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole ... - PMC. PMC.
  • Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labelling - Semantic Scholar. Semantic Scholar.
  • Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed. PubMed.
  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed. PubMed.
  • (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate.
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals - SEMNIM. SEMNIM.
  • An overview of methods using 13C for improved compound identification in metabolomics and n
  • Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC. PMC.
  • High Quality 13C metabolic flux analysis using GC-MS - RWTH Publications.
  • If the major product of the reaction between propene and HBr is 2-bromopropane, what is the name of this reaction? - Quora. Quora.
  • Q2(R2) Validation of Analytical Procedures - FDA. FDA.
  • Reaction map - propene - No Brain Too Small. No Brain Too Small.
  • Propene (Propylene) - The Essential Chemical Industry. The Essential Chemical Industry.
  • Comparative Guide to GC-MS Analysis of 1,3-Dibromopropane Reaction Products - Benchchem. Benchchem.

Sources

Safety Operating Guide

Propene-2-13C Disposal: A Technical Stewardship Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Propene-2-13C (CAS: 115-07-1 labeled) is a stable isotope-labeled olefin used primarily as a tracer in metabolic flux analysis and polymerization mechanism studies.[1] While chemically identical to natural abundance propylene, its disposal requires a dual-focus approach: strict hazardous gas safety combined with high-value cylinder stewardship .

The Core Directive: Do not treat this compound cylinders as disposable consumables. The default disposal pathway is Supplier Return . On-site destruction is a contingency only to be executed when return is impossible, and always via a licensed thermal oxidation process, never open atmospheric venting.

Hazard Assessment & Chemical Logic

Before initiating any disposal workflow, the researcher must validate the physicochemical state of the waste.

PropertyValueOperational Implication
Isotope Status Stable (

C)
Non-Radioactive. Dispose as chemical waste, not rad-waste.
Flammability Flash Point: -108°CExtreme Fire Hazard. Grounding/bonding is mandatory.
Pressure Vapor Pressure: ~10 atm @ 20°CStored Energy. Never incinerate a pressurized vessel.
Reactivity PolymerizableValve Clogging Risk. Check for residue preventing closure.
EPA Waste Code D001 (Ignitable)Requires segregation from oxidizers in waste streams.

Expert Insight: The primary risk during disposal is not toxicity, but the BLEVE (Boiling Liquid Expanding Vapor Explosion) scenario if a cylinder is subjected to heat, or a flashback if vented improperly.

Disposal Decision Matrix (Logic Flow)

The following decision tree dictates the compliant workflow. Note that "Lecture Bottles" (LB) are the most common form factor for isotopes and pose the greatest disposal challenge if not returned.

DisposalMatrix Start Disposal of this compound Cylinder CheckSupplier 1. Check Supplier Return Policy (Is the cylinder returnable?) Start->CheckSupplier Returnable Yes: Returnable CheckSupplier->Returnable NotReturnable No: Non-Returnable (Legacy LB) CheckSupplier->NotReturnable ActionReturn PROTOCOL A: Ship to Supplier (DOT 2.1 Labeling) Returnable->ActionReturn Preferred Route CheckContent 2. Check Cylinder Content NotReturnable->CheckContent HasGas Contains Residual Gas (>0 psig) CheckContent->HasGas Empty Empty (Atmospheric Pressure) CheckContent->Empty ActionHazWaste PROTOCOL B: Hazardous Waste Pickup (Lab Pack) HasGas->ActionHazWaste High Cost ActionScrap PROTOCOL C: Render Unusable & Recycle (Valve Removal/Punch) Empty->ActionScrap Verify Empty

Figure 1: Decision matrix prioritizing supplier return to minimize environmental impact and laboratory liability.

Operational Protocols

Protocol A: Cylinder Return (The Gold Standard)

Most


C isotopes are sold in high-integrity lecture bottles or small steel cylinders. Suppliers (e.g., Sigma-Aldrich, Cambridge Isotope Laboratories) often have return programs.
  • Valve Integrity Check: Close the valve finger-tight. Do not overtighten, as this can damage the seat.

  • Cap & Plug: Install the outlet plug (usually 1/4" NPT or CGA fitting) and the protective cylinder cap. Why? This prevents a leak if the valve fails during transport.

  • Labeling: Mark the cylinder as "Return to Sender" and ensure the "Flammable Gas 2.1" diamond is visible.

  • Logistics: Contact the supplier for a Return Goods Authorization (RGA). Do not ship without an RGA.

Protocol B: On-Site Hazardous Waste (Lab Pack)

If the cylinder is legacy or non-returnable and contains gas:

  • Inventory: Log the cylinder on your institution's hazardous waste manifest.

  • Tagging: Attach a hazardous waste tag.

    • Constituents: this compound (99%).

    • Hazard: Flammable Gas.[1][2][3][4][5]

  • Storage: Store in a ventilated gas cabinet until pickup by a licensed contractor (e.g., Clean Harbors, Veolia).

    • Warning: Never place a pressurized cylinder in a solid waste drum.

Protocol C: Venting & Scrapping (Strictly Controlled)

Autonomous Directive: This procedure is only for cylinders confirmed to be at low residual pressure and only if permitted by your local EHS/EPA regulations.

Equipment Required:

  • Fume hood with high flow rate (>100 fpm face velocity).

  • Flashback arrestor.[2][6]

  • Inert gas purge line (Nitrogen).

Step-by-Step:

  • Setup: Secure cylinder in the fume hood. Connect a regulator and a flow-restricting needle valve.

  • Dilution: Propene is heavier than air. You must vent it slowly into the rear baffle of the hood to ensure dilution below the Lower Explosive Limit (LEL = 2.0%).

  • Purge: Once flow stops, backfill the cylinder with Nitrogen (50 psig) and vent again. Repeat 3x. Why? This removes the "heels" of flammable gas.

  • Destruction: Once confirmed empty and purged:

    • Remove the valve stem completely using a wrench.

    • Or, punch a hole in the cylinder shoulder.

    • Mark "EMPTY" and recycle as scrap metal.

Scientific Integrity: The "Self-Validating" Safety Check

A protocol is only as good as its verification. Use this workflow to ensure the system is safe before disconnection.

SafetyCheck Step1 Close Cylinder Valve Step2 Vent Regulator Line Step1->Step2 Step3 Observe Pressure Gauge Step2->Step3 Decision Does Pressure Rise? Step3->Decision Safe Valve Sealed. Proceed to Disconnect. Decision->Safe No Unsafe Valve Leaking. Do NOT Disconnect. Tag 'BAD VALVE'. Decision->Unsafe Yes

Figure 2: The "Pressure Rise" test verifies the cylinder valve is actually sealing before you remove the regulator, preventing accidental release.

References

  • Linde Gas. (2022).[2][3] Safety Data Sheet: Propylene. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Propylene. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Disposal Procedures: Gases in Cylinders. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: D001 Waste Code. Retrieved from [Link]

Sources

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